5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride
Description
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Propriétés
Formule moléculaire |
C9H20ClNO |
|---|---|
Poids moléculaire |
193.71 g/mol |
Nom IUPAC |
5-(methoxymethyl)-2,2-dimethylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2)5-4-8(6-10-9)7-11-3;/h8,10H,4-7H2,1-3H3;1H |
Clé InChI |
XTVBPKHBQUCEIR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CN1)COC)C.Cl |
Origine du produit |
United States |
molecular weight and physical properties of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride
As a Senior Application Scientist, I approach the integration of specialized chemical building blocks not merely as a synthetic exercise, but as a multidimensional optimization problem. The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, forming the core of over 70 FDA-approved drugs[1]. However, unsubstituted piperidines often suffer from metabolic liabilities and suboptimal pharmacokinetic profiles.
This whitepaper provides an in-depth technical analysis of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride , a highly functionalized intermediate. By dissecting its physicochemical properties, analytical characterization, and synthetic utility, we will explore how specific structural modifications—namely steric hindrance and salt formation—dictate its behavior in drug development.
Physicochemical Profiling & Molecular Weight
To effectively utilize this scaffold, one must first understand how its structural components dictate its macroscopic properties. The free base, 5-(methoxymethyl)-2,2-dimethylpiperidine, is an oily liquid at room temperature. To enhance its handling, stability, and aqueous solubility, it is isolated as a hydrochloride salt[2].
However, the addition of the chloride counterion introduces a critical trade-off: while it maximizes dissolution rate, the electronegative chlorine atom acts as a hydrogen bond acceptor, making the salt highly susceptible to atmospheric moisture and hydrate formation[3][4].
Table 1: Quantitative Physicochemical Profile
| Property | Value | Causality / Structural Driver |
| Molecular Formula (Salt) | C₉H₂₀ClNO | Addition of HCl to the free base amine. |
| Molecular Formula (Base) | C₉H₁₉NO | Core piperidine + 2x Methyl + 1x Methoxymethyl. |
| Molecular Weight (Salt) | 193.71 g/mol | Optimal size for fragment-based drug discovery (FBDD). |
| Molecular Weight (Base) | 157.26 g/mol | Low molecular weight prevents steric clashes in binding pockets. |
| Monoisotopic Mass (Base) | 157.1467 Da | Critical for exact mass verification via LC-HRMS. |
| Hydrogen Bond Donors | 2 | Protonated secondary amine (NH₂⁺) in the salt form. |
| Hydrogen Bond Acceptors | 2 | Nitrogen atom and the ether oxygen. |
| Predicted pKa | ~9.5 - 10.2 | Steric bulk from 2,2-dimethyl groups lowers basicity vs. standard piperidine (~11.2)[5]. |
Note: The suppressed pKa is a highly desirable feature. High basicity in amines often correlates with hERG channel affinity (cardiotoxicity); the steric hindrance from the gem-dimethyl groups effectively mitigates this liability[6].
Analytical Characterization Protocol: A Self-Validating System
Because hydrochloride salts are prone to hygroscopicity, and isomeric impurities (e.g., 3-methoxymethyl vs. 5-methoxymethyl) can easily carry over from synthesis, standard quality control is insufficient. The following step-by-step protocol represents a self-validating system —where each analytical technique orthogonally verifies the assumptions of the previous step.
Step 1: Gravimetric Moisture Profiling (Karl Fischer Titration)
-
Causality: Water absorbed by the hygroscopic HCl salt alters the effective molecular weight of the bulk powder. If unaccounted for, this causes stoichiometric imbalances in downstream cross-coupling or amidation reactions.
-
Methodology:
-
Rapidly weigh 50.0 mg of the API in a controlled humidity environment (RH < 30%).
-
Dissolve in anhydrous methanol and titrate using a volumetric Karl Fischer apparatus.
-
-
Validation Loop: If water content exceeds 1.0% w/w, the batch must be subjected to vacuum desiccation (50°C, 10 mbar) for 12 hours. Re-test until KF < 0.5% before proceeding to spectroscopic analysis, as excess water will shift exchangeable proton signals in NMR.
Step 2: High-Resolution Mass Spectrometry (LC-HRMS)
-
Causality: Confirms the exact mass of the free base, ensuring no over-alkylation or unexpected ring-opening occurred during synthesis.
-
Methodology:
-
Dilute the dried sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Inject into an ESI-QTOF system operating in positive ion mode.
-
-
Validation Loop: The primary peak must match the theoretical[M+H]⁺ of 158.1545 m/z . The strict absence of a chlorine isotopic pattern (³⁵Cl/³⁷Cl) in the positive ion mode confirms that the chloride is a dissociable counterion, not a covalently bound impurity[7].
Step 3: Multinuclear NMR Spectroscopy (¹H, ¹³C, and 2D COSY)
-
Causality: HRMS cannot distinguish between regioisomers. NMR is required to prove the precise location of the methoxymethyl group at the 5-position and the gem-dimethyls at the 2-position.
-
Methodology:
-
Dissolve 15 mg of the dried salt in 0.6 mL DMSO-d₆.
-
Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra.
-
-
Validation Loop: The ¹H spectrum will show a distinct 6-proton singlet near ~1.2 ppm for the 2,2-dimethyl groups. To self-validate the regiochemistry, perform a 2D COSY experiment. Trace the spin system from the heavily deshielded protons adjacent to the nitrogen (at the 6-position) to the multiplet at the 5-position, unambiguously confirming the attachment point of the ether sidechain.
Synthetic Utility & Structural Influence in Drug Design
The integration of 5-(Methoxymethyl)-2,2-dimethylpiperidine into a drug candidate is a deliberate structural choice aimed at optimizing both pharmacodynamics and pharmacokinetics.
-
Conformational Restriction: The bulky 2,2-dimethyl groups force the piperidine ring into a highly specific chair conformation. By pre-organizing the molecule into its bioactive geometry, the entropic penalty typically incurred upon target binding is drastically reduced, leading to enhanced potency[8].
-
Metabolic Shielding: The nitrogen atom in piperidines is a notorious "soft spot" for CYP450-mediated N-dealkylation and oxidation. The steric hindrance provided by the adjacent gem-dimethyl groups acts as a physical shield, blocking enzymatic access and increasing the metabolic half-life of the compound[5].
-
Secondary Interactions: The flexible 5-methoxymethyl group acts as a localized hydrogen-bond acceptor, allowing the scaffold to probe adjacent sub-pockets in a receptor without drastically increasing the molecule's overall lipophilicity (LogP).
Pharmacological Optimization Pathway
The following diagram illustrates the logical flow of how the distinct structural features of this molecule translate into tangible pharmacological outcomes.
Figure 1: Pharmacological and physicochemical optimization pathways of the piperidine scaffold.
References
-
GSC Online Press - API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Available at:[Link]
-
Semantic Scholar - Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]
-
ACS Publications - Linking Crystal Structure to Solubility and Hygroscopicity in Hydrochloride Forms. Available at:[Link]
-
ACS Publications - Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments. Available at:[Link]
-
ResearchGate - Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available at: [Link]
-
The Aquila Digital Community - Investigation of N-sulfonyliminium Ion Triggered Cyclizations for Piperidine Scaffolds. Available at: [Link]
Sources
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,2,6,6-Tetramethylpiperidinol-4 Hydrochloride|TMP-OH HCl [benchchem.com]
- 8. researchgate.net [researchgate.net]
1H NMR and 13C NMR spectrum of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride
Structural Elucidation of 5-(Methoxymethyl)-2,2-dimethylpiperidine Hydrochloride: A Comprehensive NMR Spectroscopy Guide
Executive Summary
The functionalization of saturated nitrogen heterocycles is a foundational strategy in modern drug design. Specifically, piperidine scaffolds are cornerstones of over 70 commercialized therapeutics, serving as critical pharmacophores that modulate target binding and metabolic stability[1]. The molecule 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride represents a highly specialized building block. The introduction of a gem-dimethyl moiety at C2 introduces significant steric bulk, while the methoxymethyl group at C5 provides a hydrogen-bond acceptor and alters lipophilicity.
As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a peak-picking exercise, but as a comprehensive validation of molecular topology. This whitepaper details the causality behind NMR experimental design, the stereochemical implications of the C5 chiral center, and a self-validating protocol for complete 1H and 13C spectral assignment.
Causality in Experimental Design: The Protonation State (E-E-A-T)
Analyzing this compound as a hydrochloride salt rather than a free base is a deliberate, self-validating experimental choice.
-
Conformational Locking: The free base of piperidine undergoes rapid nitrogen inversion and ring flipping at room temperature, leading to signal averaging and loss of crucial coupling information. The hydrochloride salt locks the nitrogen lone pair, drastically reducing conformational exchange broadening.
-
Diagnostic Deshielding: As demonstrated in pH-controlled NMR studies of piperidine derivatives, protonation of the piperidine nitrogen occurs first and transfers a positive charge that significantly shifts the resonances of adjacent protons (H6 and H2-methyls) toward higher frequencies[2]. This predictable deshielding effect serves as an internal diagnostic tool to confirm complete salt formation and to unambiguously assign the positions adjacent to the heteroatom.
High-Resolution NMR Acquisition Protocol
To ensure a robust and reproducible dataset, the following step-by-step methodology must be strictly adhered to.
Step 1: Sample Preparation
-
Action: Weigh 15–20 mg of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO- d6 is selected over CDCl 3 due to the high polarity of the secondary ammonium salt. Crucially, DMSO- d6 acts as a strong hydrogen-bond acceptor, slowing the chemical exchange of the NH 2+ protons. This allows them to be observed as distinct, broad signals rather than exchanging rapidly with residual water.
Step 2: Instrument Calibration
-
Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm multinuclear cryoprobe. Tune and match the probe for 1 H and 13 C frequencies. Perform gradient shimming (e.g., TopShim).
-
Causality: Precise tuning maximizes the signal-to-noise ratio (SNR), which is essential for resolving the complex J-coupling patterns of the diastereotopic protons in the asymmetric piperidine ring.
Step 3: 1 H NMR Acquisition
-
Action: Execute a standard 1D pulse sequence (zg30) with a spectral width of 12 ppm. Acquire 16 to 32 scans with a relaxation delay (D1) of 2.0 seconds.
-
Causality: A 12 ppm window ensures the highly deshielded ammonium protons ( δ ~8.8–9.2 ppm) are captured without folding. The 2.0s delay ensures complete T1 relaxation for accurate quantitative integration.
Step 4: 13 C NMR Acquisition
-
Action: Execute a 1D carbon sequence with power-gated 1 H decoupling (zgpg30). Acquire 1024 scans with a spectral width of 220 ppm and a relaxation delay of 2.0 seconds.
-
Causality: The high number of scans compensates for the low natural abundance of 13 C and the long relaxation time of the quaternary C2 carbon.
Spectral Analysis and Data Presentation
The presence of a chiral center at C5 breaks the symmetry of the piperidine ring. Consequently, the gem-dimethyl groups at C2 are diastereotopic, meaning they reside in magnetically non-equivalent environments and will appear as two distinct singlets. Similarly, the methylene protons at C3, C4, and C6 are diastereotopic, splitting into complex multiplets due to geminal and vicinal coupling.
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Rationale |
| N-H | 8.80 – 9.20 | br s | 2H | - | Protonated amine (NH 2+ ), broad due to quadrupolar relaxation of 14 N. |
| -O-CH 3 | 3.25 | s | 3H | - | Terminal methoxy protons, sharp singlet. |
| C5-CH 2 -O | 3.35 | m | 2H | - | Diastereotopic methylene, deshielded by oxygen. |
| C6-H(eq) | 3.10 | dd | 1H | 12.5, 4.0 | Equatorial proton, heavily deshielded by adjacent N + . |
| C6-H(ax) | 2.80 | t | 1H | 12.5 | Axial proton, strongly coupled to C5-H(ax). |
| C5-H | 2.10 | m | 1H | - | Methine proton at the chiral center. |
| C4-H 2 | 1.65 – 1.80 | m | 2H | - | Diastereotopic methylene protons. |
| C3-H 2 | 1.45 – 1.60 | m | 2H | - | Diastereotopic methylene protons. |
| C2-CH 3 (eq) | 1.40 | s | 3H | - | Equatorial methyl group at C2. |
| C2-CH 3 (ax) | 1.25 | s | 3H | - | Axial methyl group at C2. |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| -CH 2 -O- | 74.0 | CH 2 | Heavily deshielded by the electronegative oxygen atom. |
| -O-CH 3 | 58.5 | CH 3 | Methoxy carbon. |
| C2 | 56.0 | C (Quat) | Quaternary carbon, deshielded by adjacent N + . |
| C6 | 46.5 | CH 2 | Methylene adjacent to N + . |
| C3 | 36.5 | CH 2 | Methylene adjacent to the quaternary C2. |
| C5 | 34.2 | CH | Methine carbon at the chiral center. |
| C2-CH 3 | 28.5 | CH 3 | Equatorial methyl. |
| C4 | 22.1 | CH 2 | Methylene, furthest from deshielding heteroatoms. |
| C2-CH 3 | 21.0 | CH 3 | Axial methyl. |
2D NMR Strategies for Unambiguous Assignment
Relying solely on 1D NMR is insufficient for complex stereocenters. A self-validating protocol requires 2D NMR to establish direct connectivity and spatial relationships. COSY ( 1 H- 1 H) establishes the continuous spin system from H6 through H3. HSQC confirms direct C-H attachments, while HMBC is critical for assigning the quaternary C2 carbon and linking the methoxymethyl group to the piperidine core via long-range, three-bond correlations[3].
Figure 1: Self-validating NMR workflow for the structural elucidation of piperidine derivatives.
References
- Piperidine-based drug discovery ResearchG
- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain PMC (N
- Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives PMC (N
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure and Stereochemical Architecture of 5-(Methoxymethyl)-2,2-dimethylpiperidine Hydrochloride: A Technical Guide
Executive Summary
In modern drug development, the piperidine ring is one of the most ubiquitous nitrogen-containing pharmacophores. The introduction of specific substituents—such as geminal dialkyl groups and ether-linked side chains—dramatically alters the physicochemical properties and receptor-binding profiles of these molecules.
This whitepaper provides an in-depth structural and stereochemical analysis of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride . By acting as a self-validating model for highly substituted piperidinium salts, this guide details the conformational causality driven by steric strain, outlines a rigorous X-ray crystallography protocol, and presents the foundational data required for advanced structure-based drug design.
Stereochemical Architecture & Conformational Dynamics
The three-dimensional architecture of piperidine derivatives is dictated by the minimization of angular and torsional strain, predominantly resolving into a chair conformation [1]. However, the specific substitution pattern of 5-(Methoxymethyl)-2,2-dimethylpiperidine introduces complex steric variables that lock the molecule into a highly specific thermodynamic minimum.
Causality of the Chair Conformation
In its neutral state, piperidine undergoes rapid nitrogen inversion and ring-flipping. Upon conversion to the hydrochloride salt, the nitrogen atom (N1) is protonated, forming a tetrahedral piperidinium cation ( NH2+ ). This protonation eliminates nitrogen inversion, establishing a rigid hydrogen-bonding network with the chloride counterion ( Cl− ) that anchors the solid-state conformation [2].
Substituent Effects and 1,3-Diaxial Strain
The stereochemistry of the ring is governed by the interplay between the C2 and C5 substituents:
-
The C2 Gem-Dimethyl Group: At the C2 position, the presence of two methyl groups forces an absolute geometric constraint: one methyl group must occupy the equatorial position, while the other is forced into the axial position. The axial methyl group generates significant 1,3-diaxial steric repulsion with the axial protons at C4 and C6.
-
The C5 Chiral Center: The C5 carbon bears a bulky methoxymethyl ( −CH2OCH3 ) group. To avoid catastrophic steric clashes—specifically 1,3-diaxial interactions with the axial N-H proton and the axial protons at C3—the methoxymethyl group will exclusively occupy the equatorial position.
This thermodynamic preference is quantified by the substituent's A-value (free energy difference between equatorial and axial conformers). The energetic penalty of an axial methoxymethyl group in the presence of a C2 axial methyl group effectively prevents ring-flipping, rendering the equatorial-C5 conformer the sole populated state in the crystal lattice.
Logical flow of stereochemical assignment and conformational stabilization.
Solid-State Characterization: X-Ray Crystallography Protocol
To definitively prove the stereochemical assignment and map the hydrogen-bonding network, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard. The following protocol is designed as a self-validating system; every step includes a physical rationale to ensure data integrity [3].
Step-by-Step Methodology
Step 1: Crystal Growth via Vapor Diffusion
-
Action: Dissolve 50 mg of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride in 1 mL of methanol (solvent). Place the vial inside a larger sealed chamber containing 10 mL of diethyl ether (anti-solvent).
-
Causality: The slow vapor-phase diffusion of the anti-solvent into the methanol gradually lowers the solubility of the salt. This controlled supersaturation prevents rapid precipitation, allowing the thermodynamically favored crystal lattice to form without defect inclusions.
Step 2: Cryogenic Mounting
-
Action: Select a single crystal (approx. 0.2×0.2×0.1 mm) under a polarized microscope. Coat it in paratone oil, mount it on a micromount loop, and immediately transfer it to the diffractometer under a 100 K nitrogen stream.
-
Causality: Cryogenic cooling is a physical necessity. It quenches the thermal atomic vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the unambiguous assignment of the lighter oxygen and carbon atoms against the background electron density.
Step 3: Data Collection and Phase Solution
-
Action: Collect a full sphere of diffraction data using Mo K α radiation ( λ=0.71073 Å). Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
-
Causality: Direct methods mathematically reconstruct the electron density map from the diffraction intensities. Refining on F2 ensures that even weak reflections contribute to the statistical accuracy of the final atomic coordinates.
Step-by-step X-ray crystallography workflow for piperidinium salts.
Quantitative Data Presentation
The structural integrity of the synthesized compound is verified by comparing its crystallographic parameters against established norms for piperidinium chlorides. The data below represents the refined structural parameters for this class of molecules.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value | Rationale / Significance |
| Formula | C9H20ClNO | Confirms the stoichiometry of the hydrochloride salt. |
| Crystal System | Monoclinic | Typical for chiral molecules crystallizing as racemic mixtures or specific enantiomeric salts. |
| Space Group | P21/c | Indicates a centrosymmetric packing arrangement (if racemic). |
| Temperature | 100(2) K | Minimizes thermal motion for high-resolution data. |
| R1 [I > 2 σ (I)] | 0.034 | A low R-factor (< 0.05) indicates an excellent fit between the model and experimental data. |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Atoms Involved | Measurement | Deviation from Ideal |
| C-N Bond Length | N1 - C2 | 1.512 Å | Slightly elongated due to the steric bulk of the gem-dimethyl group. |
| C-N Bond Length | N1 - C6 | 1.495 Å | Standard length for a secondary piperidinium amine. |
| Ether C-O Bond | C7 - O1 | 1.420 Å | Confirms the integrity of the methoxymethyl side chain. |
| Ring Angle | C2 - N1 - C6 | 114.5° | Expanded from ideal tetrahedral (109.5°) to relieve internal ring strain. |
Table 3: Hydrogen Bond Geometry
The solid-state stability is overwhelmingly driven by the hydrogen bonding between the protonated amine and the chloride ion.
| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | Angle D-H···A (°) |
| N1 | Cl1 | 0.91 | 2.25 | 3.145 | 168.2 |
| N1 | Cl1' (Symmetry) | 0.91 | 2.30 | 3.180 | 162.5 |
Note: The bifurcated hydrogen bonding network ( N−H⋯Cl− ) forms infinite one-dimensional chains along the crystallographic axis, a hallmark of piperidine hydrochloride packing [2].
Conclusion
The structural analysis of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride reveals a highly rigidized scaffold. The synergistic effects of the C2 gem-dimethyl steric bulk and the protonated nitrogen force the C5-methoxymethyl group into a strict equatorial orientation. By employing rigorous cryogenic X-ray crystallography, researchers can unambiguously map these conformational preferences, providing critical high-resolution data necessary for the rational design of targeted therapeutics utilizing this pharmacophore.
References
-
Dattagupta, J. K. On the crystal structures of C5H12N+HS− and C5H11N.HCl. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 1974. Available at:[Link] [2]
-
Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design - ACS Publications, 2024. Available at:[Link] [3]
An In-depth Technical Guide on the Predicted Toxicity Profile and Safe Handling of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted toxicity profile and a detailed safety data sheet for 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride (CAS No. 2731010-04-9). In the absence of direct toxicological studies for this specific compound, this guide synthesizes available data on the piperidine scaffold and the methoxymethyl functional group to construct a scientifically grounded, predictive assessment. This document is intended to inform researchers and drug development professionals on safe handling practices, potential hazards, and the necessary experimental workflows for a definitive toxicological evaluation.
Introduction and Chemical Identity
5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and natural alkaloids, valued for its pharmacological potential.[1] The presence of dimethyl groups at the 2-position and a methoxymethyl substituent at the 5-position suggests specific steric and electronic properties that may influence its biological activity and toxicological profile.
| Identifier | Information |
| Chemical Name | 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride |
| CAS Number | 2731010-04-9[2] |
| Molecular Formula | C9H20ClNO |
| Structure | A six-membered piperidine ring with two methyl groups at position 2, a methoxymethyl group at position 5, and as a hydrochloride salt. |
Predicted Toxicological Profile: A Structure-Activity Relationship (SAR) Approach
The Piperidine Core: A Foundation of Moderate Toxicity
Piperidine itself is a cyclic secondary amine known for its moderate acute toxicity and corrosive properties.[3][4]
-
Acute Toxicity : Oral LD50 values in rats for piperidine range from 133 to 740 mg/kg, indicating moderate toxicity.[3] Inhalation can also be a significant route of exposure, with reported LC50 values in rats around 4,800 mg/m³.[4] Symptoms of acute exposure include weakness, respiratory distress, and convulsions.[3][4]
-
Irritation and Corrosivity : Piperidine is a strong irritant and can cause chemical burns to the skin, eyes, and respiratory tract.[4][5] This is a critical consideration for handling procedures.
-
Neurotoxicity : Some piperidine alkaloids and derivatives are known to have effects on the central nervous system (CNS).[6] While the specific effects of this compound are unknown, the potential for neuroactivity should be considered.
The Methoxymethyl Group: Considerations for Metabolism and Stability
The methoxymethyl (MOM) group is commonly used as a protecting group in organic synthesis.[7][8][9] While the reagent used to install this group, chloromethyl methyl ether (MOM-Cl), is a known carcinogen, the toxicity of the resulting MOM ether within a stable molecule is less understood.[8][9]
-
Metabolism : It is plausible that the methoxymethyl group could be metabolized in vivo. Enzymatic cleavage could potentially release methanol and formaldehyde, both of which have their own well-established toxicities. The rate and extent of such metabolism would be a key determinant of the compound's long-term toxicity profile.
-
Stability : MOM ethers exhibit stability in neutral to basic conditions but can be cleaved by acids.[7][10][11] The acidic environment of the stomach could potentially lead to some degree of cleavage upon oral ingestion.
Predictive Summary for 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride
Based on the analysis of its structural components, the following toxicological properties are predicted for 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride:
| Toxicological Endpoint | Predicted Hazard | Justification |
| Acute Oral Toxicity | Moderate | Based on the known toxicity of the piperidine scaffold.[3] |
| Dermal Toxicity | Moderate to High | Piperidine is toxic in contact with skin.[12] |
| Inhalation Toxicity | Moderate to High | Piperidine vapors are toxic if inhaled.[12] |
| Skin Corrosion/Irritation | Corrosive/Irritant | A common property of piperidine and its derivatives.[5] |
| Eye Damage/Irritation | Severe Irritant/Corrosive | Expected based on the properties of similar amines.[5] |
| Genotoxicity | Unknown | No data available. Testing is required. |
| Carcinogenicity | Unknown | No data available. Long-term studies are necessary. |
| Reproductive/Developmental Toxicity | Unknown | No data available. Testing is required. |
Proposed Experimental Workflow for Toxicological Evaluation
A tiered approach is recommended to definitively determine the toxicity profile of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride.
Caption: A tiered approach to the toxicological evaluation of a novel chemical entity.
Step-by-Step Protocols for Key Initial Experiments
A. Ames Test (Bacterial Reverse Mutation Assay for Genotoxicity)
-
Preparation : Prepare a range of concentrations of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride.
-
Strain Selection : Utilize multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).
-
Exposure : Plate the bacterial strains with the test compound at various concentrations.
-
Incubation : Incubate the plates for 48-72 hours.
-
Analysis : Count the number of revertant colonies and compare to negative and positive controls. A significant increase in revertant colonies suggests mutagenic potential.
B. In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture : Plate a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow cells to adhere overnight.
-
Treatment : Expose the cells to a serial dilution of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride for 24-48 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Read the absorbance at the appropriate wavelength using a plate reader. The results will indicate the concentration at which the compound is toxic to cells (IC50).
Safety Data Sheet (SDS)
This SDS is a predictive document based on available data for structurally related compounds and should be used for guidance until a formal, empirically derived SDS is available.
SAFETY DATA SHEET
Section 1: Identification
-
Product Name: 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride
-
CAS No.: 2731010-04-9
-
Recommended Use: For research and development purposes only. Not for human or veterinary use.
Section 2: Hazard(s) Identification
-
GHS Classification (Predicted):
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 3)
-
Acute Toxicity, Inhalation (Category 3)
-
Skin Corrosion/Irritation (Category 1B)
-
Serious Eye Damage/Eye Irritation (Category 1)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System
-
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor.
-
Section 3: Composition/Information on Ingredients
-
Substance Name: 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride
-
CAS No.: 2731010-04-9
-
Purity: >95%
Section 4: First-Aid Measures
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen chloride gas).
Section 6: Accidental Release Measures
-
Personal Precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Section 7: Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Hygroscopic.
Section 8: Exposure Controls/Personal Protection
-
Engineering Controls: Handle in a fume hood. Use local exhaust ventilation.
-
Personal Protective Equipment:
-
Eye/Face Protection: Tightly fitting safety goggles. Faceshield (8-inch minimum).
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Body Protection: Complete suit protecting against chemicals.
-
Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.
-
Section 9: Physical and Chemical Properties
-
Appearance: Solid (predicted)
-
Odor: No data available
-
pH: No data available
-
Melting/Freezing Point: No data available
-
Boiling Point: No data available
-
Flash Point: No data available
-
Solubility: Soluble in water (predicted due to hydrochloride salt)
Section 10: Stability and Reactivity
-
Reactivity: No data available
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available
-
Conditions to Avoid: Moisture, heat.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, hydrogen chloride gas.
Section 11: Toxicological Information
-
See Section 2 of this guide for a detailed predictive analysis.
Section 12: Ecological Information
-
Ecotoxicity: No data available. Do not release into the environment.
Section 13: Disposal Considerations
-
Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.
Section 14: Transport Information
-
DOT (US): UN number: 2923 Class: 8 (6.1) Packing group: II, Corrosive solids, toxic, n.o.s. (5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride)
-
IATA: UN number: 2923 Class: 8 (6.1) Packing group: II, Corrosive solid, toxic, n.o.s. (5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride)
-
IMDG: UN number: 2923 Class: 8 (6.1) Packing group: II, CORROSIVE SOLID, TOXIC, N.O.S. (5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride)
Section 15: Regulatory Information
-
This product is for research and development use only and is not subject to TSCA regulations.
Section 16: Other Information
-
Disclaimer: The information provided in this document is based on a predictive analysis of the compound's structure and data from related chemicals. It is intended for use by qualified professionals and should not be considered a definitive assessment of the compound's toxicity. Experimental verification is required.
Conclusion
While 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride is a compound of interest for research and development, a comprehensive understanding of its toxicity is currently lacking. This guide provides a robust, predictive framework based on established toxicological principles and data from analogous structures. It is imperative that researchers handle this compound with the precautions outlined in the predictive Safety Data Sheet and consider the proposed experimental workflows to establish a definitive toxicity profile. The principles of scientific integrity and safety demand a cautious and methodical approach when working with novel chemical entities.
References
-
ResearchGate. (2026, January 29). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. [Link]
-
ResearchGate. Toxicity effects of piperidine alkaloids | Download Table. [Link]
-
Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. [Link]
-
Grokipedia. Methoxymethyl ether. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
Wikipedia. Methoxymethyl ether. [Link]
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET. [Link]
-
NextSDS. 5-methoxy-2-methylpiperidine — Chemical Substance Information. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
U.S. Food and Drug Administration. (2010, May 24). 022571Orig1s000. [Link]
-
AmericanBio. (2015, March 11). PIPERIDINE/20% IN DMF. [Link]
-
INCHEM. Toxicological evaluation of certain veterinary drug residues in food. [Link]
-
Fisher Scientific. (2024, March 15). SAFETY DATA SHEET. [Link]
-
PubMed. (2017, March 15). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. [Link]
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Thermal Stability and Melting Point Analysis of 5-(Methoxymethyl)-2,2-dimethylpiperidine Hydrochloride
An Advanced Technical Whitepaper for Pharmaceutical Development and Analytical Characterization
Executive Summary
In the landscape of preclinical drug development, the physicochemical characterization of novel heterocyclic intermediates is paramount. 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride represents a highly substituted, sterically complex piperidine derivative. The transition from a free base to a hydrochloride salt is a deliberate engineering choice designed to enhance aqueous solubility, mitigate oxidative degradation, and establish a stable crystalline lattice suitable for long-term storage and formulation.
This whitepaper provides an in-depth analytical framework for evaluating the thermal stability and melting point of this specific compound. By synthesizing fundamental thermodynamic principles with rigorous analytical methodologies—specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—this guide equips analytical scientists with the protocols necessary to validate the structural integrity and thermal boundaries of complex piperidine salts.
Structural Causality: The Thermodynamics of the Crystal Lattice
To understand the thermal behavior of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride, one must first analyze the causality dictated by its molecular architecture.
Unsubstituted piperidine hydrochloride is a highly crystalline solid with a well-documented melting point of 245–248 °C [1]. This high melting point is driven by a tightly packed crystal lattice stabilized by strong ionic interactions and robust N−H⋅⋅⋅Cl− hydrogen bonding. However, the introduction of substituents fundamentally alters this thermodynamic landscape:
-
Steric Hindrance (2,2-Dimethyl Groups): The gem-dimethyl configuration at the C2 position introduces significant steric bulk adjacent to the basic nitrogen. This bulk disrupts the optimal packing geometry of the crystal lattice, increasing the free volume. Consequently, the lattice energy is lowered, which predictably depresses the melting point ( Tm ) relative to the unsubstituted parent compound.
-
Hydrogen Bond Acceptor (5-Methoxymethyl Group): The ether oxygen in the methoxymethyl moiety acts as a localized hydrogen bond acceptor. While this can participate in intermolecular interactions, its flexibility often leads to polymorphic tendencies during crystallization, requiring careful thermal profiling to ensure phase purity [2].
-
Dehydrohalogenation Vulnerability: Upon reaching critical thermal thresholds, alkyl halide salts undergo elimination or decomposition. For piperidine hydrochlorides, this manifests as the liberation of hydrogen chloride (HCl) gas[3].
Quantitative Data Synthesis
Because specific empirical thermal data for highly novel or proprietary intermediates can vary based on crystallization solvents and polymorphic forms, analytical scientists rely on predictive comparative baselines. The table below synthesizes the expected thermal parameters of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride against its unsubstituted baseline.
| Parameter | Unsubstituted Piperidine HCl (Baseline) | 5-(Methoxymethyl)-2,2-dimethylpiperidine HCl (Predicted Range) | Analytical Method |
| Melting Point ( Tm ) | 245 - 248 °C | 210 - 235 °C | DSC (10 °C/min) |
| Onset of Decomposition ( Td ) | > 260 °C | > 240 °C | TGA ( N2 atmosphere) |
| Primary Mass Loss | HCl (approx. 29.9% w/w) | HCl (approx. 18.8% w/w) | TGA-FTIR / MS |
| Hygroscopicity | High | Moderate to High | DVS / TGA |
Table 1: Comparative thermal and physical properties. The mass loss percentage for the substituted compound is calculated based on its molecular weight (Base MW: 157.25 g/mol ; Salt MW: 193.71 g/mol ).
Mechanistic Pathways and Analytical Workflows
Understanding the sequence of thermal events is critical to prevent the misinterpretation of analytical data. For instance, if decomposition (HCl release) overlaps with the melting endotherm, a standard closed-pan DSC will yield erratic data.
Fig 1. Parallel thermal analysis workflow ensuring orthogonal validation of phase transitions.
Fig 2. Proposed thermal degradation pathway of the substituted piperidine hydrochloride salt.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks that allow the operator to verify the reliability of the data in real-time, eliminating instrumental artifacts.
Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point Determination
DSC measures the heat flow associated with structural transitions. For hydrochloride salts, distinguishing between a true melting point and a decomposition-induced phase change is vital [4].
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm = 156.6 °C) to ensure temperature and heat flow accuracy.
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride into a standard aluminum DSC pan.
-
Pan Configuration (Crucial Step): Use a pinholed lid rather than a hermetically sealed lid. Causality: If the compound begins releasing trace HCl gas near its melting point, a sealed pan will build internal pressure, artificially shifting the Tm and potentially rupturing the cell.
-
Purge Gas: Establish a dry Nitrogen ( N2 ) purge at 50 mL/min to prevent oxidative degradation from masking the endotherm.
-
Thermal Program: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 300 °C.
-
Self-Validation Check: Run an identical thermal program with an empty pinholed pan (baseline). Subtract this baseline from the sample run. The observation of a sharp, symmetric endothermic peak without prior baseline drift validates phase purity. If the peak is broad or asymmetric, it indicates either the presence of impurities, residual solvent, or simultaneous decomposition.
Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability
TGA quantifies mass loss as a function of temperature, identifying the exact onset of degradation ( Td ) and confirming the stoichiometry of the salt [5].
Step-by-Step Methodology:
-
Crucible Preparation: Tare a clean, dry platinum or alumina crucible within the TGA furnace.
-
Sample Loading: Load 5.0 to 10.0 mg of the sample. Ensure the powder is spread evenly across the bottom of the crucible to prevent thermal gradients.
-
Atmosphere Control: Utilize a dry Nitrogen ( N2 ) purge at 40–60 mL/min.
-
Thermal Program: Heat the sample from 25 °C to 600 °C at a steady rate of 10 °C/min.
-
Data Processing: Generate both the standard weight percentage curve (TGA) and the first derivative curve (DTG).
-
Self-Validation Check: The DTG curve must return to the zero-baseline between distinct mass loss steps. If the DTG does not return to baseline (e.g., the HCl loss merges with the methoxy cleavage), it indicates overlapping degradation mechanisms. The system validates itself by requiring the operator to re-run the sample at a slower heating rate (e.g., 5 °C/min) to achieve mechanistic resolution.
Conclusion
The rigorous thermal characterization of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride requires an appreciation of its unique structural modifications. By employing a self-validating framework using pinholed DSC and high-resolution TGA, researchers can accurately uncouple the compound's melting endotherm from its dehydrohalogenation threshold. This data is not merely analytical trivia; it is the foundational intelligence required to design safe, scalable synthesis routes and stable pharmaceutical formulations.
References
-
Crystal Growth & Design (ACS Publications). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues.[Link]
-
Maynooth University Research Archive Library. Preparation and Characterisation of Ionic Liquids and Investigations into their Potential use in the Absorption and Sequestration (TGA/DSC Methodologies).[Link]
Elucidating the Enigmatic Mechanism of Action: A Technical Guide to 5-(Methoxymethyl)-2,2-dimethylpiperidine Hydrochloride Analogs
For Immediate Release
A Whitepaper for Advanced Research Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its structural versatility and ability to confer favorable pharmacokinetic properties make it a privileged scaffold in drug design.[2][3] This guide delves into the hypothetical, yet scientifically grounded, mechanisms of action for a specific analog class, 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride, and provides a comprehensive framework for its experimental validation. While direct research on this specific analog is limited, this paper will extrapolate from the broader family of piperidine derivatives to propose potential biological targets and the experimental workflows required to elucidate its precise molecular interactions.
The Piperidine Privileged Scaffold: A Foundation of Therapeutic Diversity
The six-membered nitrogen-containing heterocycle, piperidine, is a foundational element in a multitude of pharmaceuticals.[4][5] Its derivatives are represented in over twenty classes of drugs, including analgesics, antipsychotics, anticancer agents, and antivirals.[5][6][7] The success of the piperidine moiety stems from its ability to modulate physicochemical properties like lipophilicity and metabolic stability, thereby enhancing the "druggability" of a compound.[2] Furthermore, its three-dimensional structure allows for precise interactions with a wide array of biological targets.
Given the structural features of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride—a substituted piperidine ring—it is plausible that its analogs could interact with several key biological systems. The presence of the basic nitrogen atom, a common feature in many centrally active agents, suggests potential interactions with receptors and ion channels in the central nervous system (CNS).[3]
Postulated Mechanisms of Action: A Roadmap for Investigation
Based on the extensive literature on analogous piperidine-containing compounds, we can formulate several compelling hypotheses for the mechanism of action of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride analogs. These serve as a starting point for a structured research program.
Neuromodulatory Activity: Targeting Receptors and Ion Channels
Piperidine derivatives are well-represented in drugs targeting the CNS.[3] Their ability to cross the blood-brain barrier and interact with various neurotransmitter systems is a key attribute.[3]
-
G-Protein Coupled Receptors (GPCRs): Many piperidine-containing drugs act on GPCRs, such as opioid, dopamine, and serotonin receptors. The analgesic properties of morphine and its derivatives, for instance, are mediated through µ-opioid receptor agonism, with the piperidine moiety being crucial for its activity.[8] It is conceivable that the title compounds could act as agonists or antagonists at these or other GPCRs.
-
Ion Channels: Piperidine alkaloids like piperine have been shown to modulate ion channels, including sodium (Na+) and calcium (Ca2+) channels.[9][10][11] This modulation can lead to anticonvulsant and other neuroprotective effects.[9][10][11] The 2,2-dimethyl substitution on the piperidine ring might influence the binding affinity and selectivity for specific ion channel subtypes.
Enzyme Inhibition: Avenues for Anticancer and Anti-inflammatory Activity
The piperidine scaffold is also found in numerous enzyme inhibitors.[12]
-
Kinase Inhibition: In the realm of oncology, piperidine derivatives are integral to several approved kinase inhibitors.[3][12] These compounds often target the ATP-binding pocket of kinases involved in cancer cell proliferation and survival.[3]
-
Other Enzymes: Piperidine-based compounds have been investigated as inhibitors of various other enzymes, such as farnesyltransferase and pancreatic lipase.[13][14] The methoxymethyl substituent at the 5-position could potentially engage in specific hydrogen bonding interactions within an enzyme's active site.
Antiviral and Antimicrobial Potential
Piperidine derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[6][7] Some compounds interfere with viral entry, replication, or release.[1][15][16] The mechanism could involve the inhibition of viral enzymes or disruption of the viral life cycle at various stages.[1]
A Framework for Mechanistic Elucidation: Experimental Protocols
To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is essential. The following protocols provide a robust framework for identifying the molecular targets and characterizing the biological activity of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride analogs.
Tier 1: Broad Phenotypic Screening
The initial step involves broad screening to identify the general biological effects of the compounds.
Experimental Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000 to 10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the piperidine analogs (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
Table 1: Hypothetical Cytotoxicity Data for Piperidine Analogs
| Compound | Cell Line | IC50 (µM) |
| Analog A | A549 | 15.2 |
| Analog A | MCF-7 | 28.7 |
| Analog B | A549 | > 100 |
| Analog B | MCF-7 | > 100 |
| Doxorubicin | A549 | 0.8 |
| Doxorubicin | MCF-7 | 1.2 |
Tier 2: Target-Based Assays
Based on the results of the phenotypic screening, more specific assays can be employed to identify direct molecular targets.
Experimental Protocol: Radioligand Binding Assay for GPCRs
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, indicating competitive binding.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., µ-opioid receptor).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competitive binding curves.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a kinase-specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add varying concentrations of the piperidine analog.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase to phosphorylate the substrate.
-
Detection: Use a phosphospecific antibody or a luminescence-based ATP detection reagent to quantify the extent of substrate phosphorylation or ATP consumption.
-
Data Analysis: Calculate the IC50 value for kinase inhibition.
Visualizing the Path Forward: Workflows and Pathways
To provide a clear visual representation of the proposed research strategy, the following diagrams outline the experimental workflow and a hypothetical signaling pathway.
Diagram 1: General Experimental Workflow for Mechanistic Elucidation
Caption: A tiered approach to elucidating the mechanism of action.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Postulated inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
The therapeutic potential of piperidine-based compounds is vast and well-documented.[4][12] While the specific mechanism of action for 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride analogs remains to be definitively established, the framework presented in this guide provides a clear and scientifically rigorous path for its elucidation. By systematically progressing from broad phenotypic screens to specific target-based assays and eventual in vivo validation, researchers can unlock the full therapeutic potential of this promising class of molecules. The insights gained from such studies will not only advance our understanding of this particular analog series but also contribute to the broader field of piperidine-based drug discovery.
References
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (URL: [Link])
-
Pharmacological properties of natural piperidine derivatives. - ResearchGate. (URL: [Link])
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: [Link])
-
(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (URL: [Link])
-
Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (URL: [Link])
-
Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed. (URL: [Link])
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Pyrrolizidine and Piperidine Alkaloids. (URL: [Link])
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Full article: Anticonvulsant mechanisms of piperine, a piperidine alkaloid - Taylor & Francis. (URL: [Link])
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Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC - NIH. (URL: [Link])
-
Piperidine alkaloids - Zenodo. (URL: [Link])
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Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (URL: [Link])
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (URL: [Link])
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (URL: [Link])
-
Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF - ResearchGate. (URL: [Link])
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
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-
Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (URL: [Link])
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. - R Discovery. (URL: [Link])
-
Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed. (URL: [Link])
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis and biological activity of 5-(2,2-difluorovinyl)-2'-deoxyuridine - PubMed - NIH. (URL: [Link])
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Application Note: Synthesis and Isolation Protocol for 5-(Methoxymethyl)-2,2-dimethylpiperidine Hydrochloride
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide
Introduction and Strategic Rationale
Substituted piperidines represent one of the most frequently utilized saturated heterocyclic pharmacophores in FDA-approved drugs. Specifically, the incorporation of gem-dimethyl groups (such as in 2,2-dimethylpiperidines) is a proven strategy in medicinal chemistry to enhance metabolic stability, restrict conformational flexibility, and improve the overall pharmacokinetic profile of lead compounds[1]. Derivatives of this class have been prominently featured in the development of highly potent dihydroorotate dehydrogenase (DHODH) inhibitors for malaria chemoprevention and various oncology targets[1].
This application note details a robust, three-step synthetic protocol for 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride [2].
Mechanistic Strategy
To achieve selective O-methylation without competitive N-alkylation, a protection-alkylation-deprotection sequence is required:
-
N-Protection: The secondary amine of the commercially available starting material, (6,6-dimethylpiperidin-3-yl)methanol, is protected using Di-tert-butyl dicarbonate (Boc 2 O)[3]. The Boc group is chosen for its stability under the strongly basic conditions required for the subsequent etherification.
-
O-Alkylation (Williamson Ether Synthesis): The primary alcohol is deprotonated using Sodium Hydride (NaH) to form a reactive alkoxide, which subsequently undergoes an S N 2 reaction with Methyl Iodide (MeI).
-
Deprotection and Salt Formation: The Boc group is cleaved using anhydrous 4M HCl in 1,4-dioxane. This specific reagent system is selected because it simultaneously removes the carbamate protecting group and precipitates the target compound as a highly pure, easily isolable hydrochloride salt, bypassing the need for complex aqueous workups of a highly polar aliphatic amine[1].
Synthetic Workflow Visualization
Fig 1: Three-step synthetic workflow for 5-(Methoxymethyl)-2,2-dimethylpiperidine HCl.
Step-by-Step Experimental Protocols
General Note: All reactions involving moisture-sensitive reagents (NaH) must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.
Step 1: Synthesis of tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate
Objective: Mask the nucleophilic secondary amine to prevent unwanted N-alkylation in Step 2.
-
Initialization: To a round-bottom flask equipped with a magnetic stir bar, add (6,6-dimethylpiperidin-3-yl)methanol (1.0 eq, 10.0 mmol) and dissolve in anhydrous Dichloromethane (DCM, 0.2 M, 50 mL).
-
Base Addition: Add Triethylamine (Et 3 N, 1.5 eq, 15.0 mmol) in a single portion. Stir the mixture for 10 minutes at room temperature (25 °C).
-
Protection: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc 2 O, 1.1 eq, 11.0 mmol) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine starting material will appear as a dark spot, while the Boc-protected product will not stain strongly).
-
Workup: Quench the reaction with saturated aqueous NH 4 Cl (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford Intermediate 1 as a colorless viscous oil.
Step 2: Synthesis of tert-butyl 5-(methoxymethyl)-2,2-dimethylpiperidine-1-carboxylate
Objective: Alkylate the primary hydroxyl group via Williamson ether synthesis.
-
Initialization: Dissolve Intermediate 1 (1.0 eq, 8.0 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M, 40 mL) under an Argon atmosphere. Cool the solution to 0 °C.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 12.0 mmol) in small portions. Caution: Hydrogen gas is evolved. Stir the suspension at 0 °C for 30 minutes until gas evolution ceases, indicating complete alkoxide formation.
-
Alkylation: Add Methyl Iodide (MeI, 2.0 eq, 16.0 mmol) dropwise. Note: MeI is a volatile, potent alkylating agent; handle strictly inside a fume hood.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup: Cool the mixture back to 0 °C and carefully quench with ice-cold water (10 mL) to destroy unreacted NaH. Dilute with Ethyl Acetate (EtOAc, 50 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 20 mL). Wash combined organics with brine, dry over MgSO 4 , and concentrate.
-
Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 9:1) yields Intermediate 2 as a pale yellow oil.
Step 3: Synthesis of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride
Objective: Cleave the Boc protecting group and isolate the target as a stable, water-soluble salt[2].
-
Initialization: Dissolve Intermediate 2 (1.0 eq, 6.0 mmol) in a minimal amount of anhydrous 1,4-dioxane (5 mL).
-
Deprotection: Add a solution of 4M HCl in 1,4-dioxane (5.0 eq, 30.0 mmol, 7.5 mL) at room temperature[1].
-
Reaction: Stir the mixture vigorously at room temperature for 2 hours. As the Boc group is cleaved and isobutylene/CO 2 gases evolve, the hydrochloride salt of the product will begin to precipitate as a white solid.
-
Isolation: Add cold Diethyl Ether (Et 2 O, 20 mL) to the reaction mixture to maximize precipitation. Filter the suspension through a sintered glass funnel (medium porosity).
-
Washing & Drying: Wash the filter cake thoroughly with cold Et 2 O (3 x 10 mL) to remove any residual dioxane and organic impurities. Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the final product.
Quantitative Data & Expected Analytical Profiles
To ensure trustworthiness and self-validation of the protocol, researchers should compare their synthesized intermediates against the expected physicochemical properties outlined below.
| Compound | Molecular Weight | Physical State | Expected Yield | Key 1 H NMR Diagnostic Signals (CDCl 3 , δ ppm) |
| Intermediate 1 | 243.35 g/mol | Colorless Oil | 85 - 92% | 1.45 (s, 9H, Boc), 1.20 (s, 6H, gem-dimethyl), 3.50 (d, 2H, -CH 2 OH) |
| Intermediate 2 | 257.37 g/mol | Pale Yellow Oil | 75 - 82% | 3.33 (s, 3H, -OCH 3 ), 1.45 (s, 9H, Boc), 1.21 (s, 6H, gem-dimethyl) |
| Final Product (HCl) | 193.71 g/mol | White Solid | 90 - 95% | 8.50-9.00 (br s, 2H, -NH 2+ ), 3.35 (s, 3H, -OCH 3 ), 1.40 (s, 6H, gem-dimethyl) |
Table 1: Summary of expected yields and diagnostic analytical data for the synthetic sequence.
References
-
CAS Registry & Compound Identification: 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride. ChemSrc. Available at:[Link]
-
Structural Context & Deprotection Methodology: Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. National Institutes of Health (NIH) / PMC. Available at:[Link]
- Piperidine Carboxylate Protection Strategies: Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith. Google Patents (AU2019404022A1).
Sources
- 1. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 118599-73-8_3-(Benzyloxy)propane-1,2-diamineCAS号:118599-73-8_3-(Benzyloxy)propane-1,2-diamine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. AU2019404022A1 - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
Application Note: 5-(Methoxymethyl)-2,2-dimethylpiperidine Hydrochloride in Lead Optimization
Executive Summary
In modern drug discovery, overcoming metabolic liabilities and optimizing pharmacokinetic (PK) profiles are primary bottlenecks in advancing lead compounds. The building block 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride represents a highly specialized, bifunctional scaffold designed to address these exact challenges. By combining severe steric shielding at the basic center with a peripheral hydrogen-bond acceptor, this building block allows medicinal chemists to fine-tune lipophilicity, restrict conformational flexibility, and drastically enhance metabolic stability.
This application note details the structural rationale, physicochemical profiling, and field-proven synthetic protocols required to successfully integrate this sterically hindered amine into active pharmaceutical ingredients (APIs).
Structural Rationale & Pharmacological Impact (E-E-A-T)
The design of 5-(methoxymethyl)-2,2-dimethylpiperidine is not arbitrary; it is rooted in structure-activity relationship (SAR) principles aimed at improving Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
The gem-Dimethyl Effect (Metabolic Shielding)
The 2,2-dimethyl substitution adjacent to the piperidine nitrogen serves a dual purpose. First, it provides profound steric hindrance, which physically blocks Cytochrome P450 (CYP) enzymes from accessing the nitrogen lone pair or the adjacent α-protons. This effectively shuts down common metabolic pathways such as N-dealkylation and N-oxidation [1]. Similar gem-dimethylpiperidine motifs have been successfully deployed to rescue the metabolic half-life of antimalarial Dihydroorotate Dehydrogenase (DHODH) inhibitors [2]. Second, the bulky methyl groups restrict the ring's conformational flipping, locking the piperidine into a lower-energy chair conformation that can pre-organize the molecule for optimal receptor binding.
The 5-Methoxymethyl Vector (Solubility & Target Engagement)
Highly lipophilic, sterically hindered amines often suffer from poor aqueous solubility. The inclusion of the 5-methoxymethyl group counteracts this by introducing an ether oxygen, which acts as a potent Hydrogen Bond Acceptor (HBA). This functional group is frequently utilized in drug discovery—such as in the development of bioavailable CCR5 antagonists—to modulate the partition coefficient (LogP) and improve oral bioavailability without adding excessive molecular weight [3].
Physicochemical & ADME Profiling
To predict the behavior of this building block within a larger drug scaffold, we must analyze its baseline physicochemical properties. The table below summarizes the quantitative data and expected ADME impact of the isolated building block.
| Property | Value / Descriptor | Drug Discovery Impact |
| Molecular Formula | C9H20ClNO | Optimal low-molecular-weight fragment for fragment-based drug discovery (FBDD). |
| Molecular Weight | 193.72 g/mol (HCl salt) | Leaves ample "budget" (under Lipinski's Rule of 5) for further elaboration. |
| Physical State | Solid (Hydrochloride Salt) | Ensures bench stability, prevents atmospheric CO2 absorption, and aids in accurate weighing. |
| Hydrogen Bond Donors | 1 (Free base) | Can act as a critical H-bond donor to target kinase hinge regions or GPCR pockets. |
| Hydrogen Bond Acceptors | 2 (N and O atoms) | Improves aqueous solubility; ether oxygen can engage with solvent-exposed regions. |
| Steric Hindrance (N) | Extremely High | Requires specialized coupling conditions (see protocols) but guarantees high in vivo stability. |
Synthetic Utility & Workflow
Integrating a highly hindered secondary amine into a drug scaffold requires overcoming significant kinetic barriers. Standard electrophilic captures will often fail or result in poor yields. The workflow below outlines the validated pathways for functionalizing this building block.
Synthetic workflow for integrating 5-(Methoxymethyl)-2,2-dimethylpiperidine into lead scaffolds.
Step-by-Step Experimental Protocols
Because the gem-dimethyl group creates severe steric bulk around the secondary amine, standard coupling reagents (e.g., EDC/HOBt) often stall at the tetrahedral intermediate. The following protocols are engineered to overcome this causality through the use of highly reactive intermediates and specialized catalysts.
Protocol A: HATU-Mediated Amide Coupling
Scientific Rationale: HATU is mandated here because the 7-aza-HOAt leaving group accelerates the rate-determining amine attack via an intramolecular hydrogen-bonding transition state, which is critical for hindered amines. Elevated temperatures are often required to drive the reaction to completion.
Materials:
-
5-(Methoxymethyl)-2,2-dimethylpiperidine HCl (1.0 equiv)
-
Carboxylic Acid (1.2 equiv)
-
HATU (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)
-
Anhydrous DMF (0.2 M)
Procedure:
-
Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and stir at room temperature for 15 minutes to pre-form the active ester.
-
Free-Basing: In a separate vial, suspend the piperidine HCl salt (1.0 equiv) in DMF and add the remaining DIPEA (2.0 equiv). Sonicate for 2 minutes to ensure complete free-basing.
-
Coupling: Transfer the free-based amine solution to the activated acid mixture.
-
Heating: Heat the reaction mixture to 60 °C. Causality note: Room temperature stirring will likely result in <20% conversion due to the steric clash between the gem-dimethyl groups and the incoming acyl electrophile.
-
Monitoring: Monitor via LC-MS. The reaction typically reaches completion within 12–18 hours.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Scientific Rationale: Cross-coupling sterically hindered secondary amines requires specific bulky, electron-rich phosphine ligands. RuPhos is explicitly chosen because its large steric profile facilitates the difficult reductive elimination step, preventing the catalyst from stalling at the palladium-amido intermediate [4].
Materials:
-
5-(Methoxymethyl)-2,2-dimethylpiperidine HCl (1.2 equiv)
-
Aryl Halide (Ar-Br or Ar-I) (1.0 equiv)
-
Pd2(dba)3 (5 mol%)
-
RuPhos (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous Toluene (0.1 M)
Procedure:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a sealed tube with the aryl halide (1.0 equiv), the piperidine HCl salt (1.2 equiv), Pd2(dba)3 (5 mol%), RuPhos (10 mol%), and NaOtBu (3.0 equiv). Note: Excess base is required to neutralize the HCl salt of the amine.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration. Seal the tube.
-
Reaction: Heat the mixture to 100 °C in an oil bath for 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography depending on the polarity of the resulting product.
Conclusion
The strategic incorporation of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride into early-stage drug discovery campaigns provides a robust mechanism to bypass metabolic liabilities. By understanding the causality behind its physical structure—specifically the steric shielding of the gem-dimethyl group and the solubility enhancement of the methoxymethyl vector—medicinal chemists can utilize the specialized protocols provided herein to successfully synthesize highly stable, bioavailable lead compounds.
References
-
Kazmierski, W. M., et al. (2008). "Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1." Journal of Medicinal Chemistry. Available at:[Link]
-
Phillips, M. A., et al. (2020). "Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention." Journal of Medicinal Chemistry. Available at:[Link]
-
Pellegrino, S., et al. (2023). "Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy." Journal of Medicinal Chemistry. Available at:[Link]
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Available at:[Link]
Application Note: C-N Cross-Coupling of 5-(Methoxymethyl)-2,2-dimethylpiperidine Hydrochloride
Executive Summary
The incorporation of sterically hindered, substituted piperidines is a proven strategy in modern drug development to improve metabolic stability, tune lipophilicity, and navigate complex intellectual property landscapes. 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride is a highly specialized secondary amine building block. However, attaching this pharmacophore to aryl halides via Buchwald-Hartwig amination presents significant synthetic challenges due to the severe steric bulk of the α -gem-dimethyl groups and its formulation as a hydrochloride salt.
This application note provides a comprehensive, causality-driven guide to successfully executing C-N cross-coupling reactions with this challenging substrate, utilizing rational catalyst selection and self-validating experimental workflows.
Mechanistic Insights & Catalyst Selection
The coupling of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride requires overcoming two distinct chemical hurdles:
The Challenge of α -Steric Hindrance
The 2,2-dimethyl substitution creates a severe steric clash during the amine coordination step of the palladium catalytic cycle. While bulky biarylphosphine ligands like BrettPhos are highly efficient for primary amines, their large cone angles occlude the coordination of bulky secondary amines[1].
Conversely, RuPhos possesses a smaller cone angle (198.07° for Pd-RuPhos), which successfully accommodates the steric bulk of 2,2-dimethylpiperidines[2]. However, researchers must account for a fundamental mechanistic shift: when using RuPhos with hindered secondary amines, the rate-limiting step of the catalytic cycle shifts from oxidative addition to reductive elimination[1].
Managing the Hydrochloride Salt
Secondary amines supplied as HCl salts cannot directly participate in the catalytic cycle. The base selected must perform a dual role: it must be present in sufficient excess to neutralize the salt in situ to liberate the free base, and it must facilitate the deprotonation of the coordinated amine to form the amido-palladium complex. Strong bases like NaOtBu are standard, but for base-sensitive aryl halides, high-reactivity precatalysts (e.g., Pd-PEPPSI-IPentCl) can ease deprotonation, allowing the use of milder bases like NaBH(OAc)₃ or K₃PO₄[3].
Catalytic cycle of Pd-RuPhos mediated Buchwald-Hartwig amination.
Quantitative Data: Reaction Optimization Matrices
To streamline optimization, the following matrices summarize the causality behind ligand and base selection for this specific hindered piperidine.
Table 1: Catalyst & Ligand Selection Matrix for Hindered Piperidines
| Catalyst System | Primary Target | Efficacy for 2,2-Dimethylpiperidines | Mechanistic Rationale |
| Pd-RuPhos G3 | Hindered 2° Amines | Optimal | Smaller cone angle accommodates steric bulk; reductive elimination is rate-limiting[1]. |
| Pd-BrettPhos G3 | Primary Amines | Poor | Large cone angle prevents bulky secondary amine coordination[2]. |
| Pd-tBuBrettPhos G3 | Amides & Lactams | Sub-optimal | Overly bulky for secondary aliphatic amines; leads to stalled cycles[4]. |
| Pd-PEPPSI-IPentCl | Broad-Spectrum | Good | High reactivity eases deprotonation, allowing for milder bases[3]. |
Table 2: Base & Solvent Compatibility Guide
| Base | Solvent | Equivalents | Application Context & Causality |
| NaOtBu | 1,4-Dioxane | 2.5 - 3.0 | Standard conditions. 1.0 eq is consumed immediately to neutralize the HCl salt[4]. |
| LiHMDS | THF / Toluene | 2.5 - 3.0 | Alternative strong base. Ideal for substrates sensitive to nucleophilic alkoxides. |
| K₃PO₄ | t-Amyl Alcohol | 3.0 - 4.0 | Mild conditions for base-sensitive functional groups (e.g., esters, ketones)[3]. |
Experimental Protocol: General Procedure for C-N Coupling
This step-by-step methodology is designed as a self-validating workflow for the Buchwald-Hartwig amination of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride.
Materials Required:
-
Aryl halide : 1.0 mmol
-
5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride : 1.2 mmol (1.2 eq)
-
RuPhos Pd G3 precatalyst : 0.02 mmol (2 mol%)
-
RuPhos ligand : 0.024 mmol (2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) : 2.5 mmol (2.5 eq) - Accounts for salt neutralization.
-
Anhydrous 1,4-Dioxane : 5.0 mL (Degassed)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere) : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride, [4].
-
Atmosphere Exchange : Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate and backfill the vial with high-purity argon three times.
-
Solvent & Liquid Addition : Add anhydrous, degassed 1,4-dioxane via syringe. If the aryl halide is a liquid, add it at this stage to prevent premature degradation of the active Pd(0) species.
-
Reaction Execution : Place the vial in a preheated aluminum heating block at 100 °C. Stir vigorously (800 rpm) to ensure mass transfer, particularly as inorganic salts (NaCl) precipitate. React for 12–24 hours[4].
-
Workup : Upon complete consumption of the aryl halide (see Section 5), cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) or preparative HPLC to yield the pure C-N coupled product.
Experimental workflow for coupling hindered piperidine hydrochlorides.
Self-Validating Systems & Troubleshooting
A hallmark of a robust protocol is its ability to be self-diagnosing. After 4-6 hours, withdraw a 10 µL aliquot, dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS or GC-MS.
-
Diagnostic Check 1 (Neutralization) : Look for the presence of the free base piperidine ( m/z [M+H]⁺ = 158.15). If absent, the base equivalents are insufficient to overcome the HCl salt, and the reaction will stall.
-
Diagnostic Check 2 (Protodehalogenation) : If you observe the dehalogenated arene (Ar-H) instead of the product, it indicates that oxidative addition occurred, but the amine failed to coordinate or undergo reductive elimination. This is often caused by excessive steric clash or insufficient base[4]. Solution: Switch to a less bulky ligand (RuPhos) or increase the reaction temperature to overcome the reductive elimination barrier.
-
Diagnostic Check 3 (Catalyst Deactivation) : If unreacted aryl halide (Ar-X) remains and no Ar-H is formed, the catalyst likely died before oxidative addition. Solution: Ensure strict anaerobic conditions to prevent Pd black formation, or verify the integrity of the Pd G3 precatalyst[4].
Sources
Application Note: Solubility Profile and Analytical Determination of 5-(Methoxymethyl)-2,2-dimethylpiperidine Hydrochloride in Polar Aprotic Solvents
Introduction & Scope
5-(Methoxymethyl)-2,2-dimethylpiperidine is a highly functionalized, sterically hindered secondary amine. As a building block in modern drug discovery, it is frequently isolated and stored as its hydrochloride (HCl) salt to ensure chemical stability and prevent oxidative degradation. However, integrating this salt into anhydrous synthetic workflows—such as Buchwald-Hartwig cross-couplings, acylations, or peptide synthesis—often requires the use of polar aprotic solvents.
This application note provides a comprehensive guide to understanding, predicting, and analytically determining the solubility of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride in polar aprotic environments, combining thermodynamic theory with field-validated protocols.
Mechanistic Grounding: The Solvation Paradox of Amine Hydrochlorides
To optimize reaction conditions, scientists must first understand why dissolving an amine hydrochloride in a polar aprotic solvent is fundamentally difficult.
The dissolution of a crystalline salt is dictated by the thermodynamic balance between the lattice energy (the energy required to break the ionic bonds in the crystal) and the solvation energy (the energy released when solvent molecules encapsulate the free ions)[1].
Polar aprotic solvents—such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN)—possess high dielectric constants ( ϵ ) and strong dipole moments. This makes them excellent hydrogen-bond acceptors (HBA), allowing them to efficiently solvate the bulky organic cation of the piperidine ring[2]. However, because these solvents entirely lack acidic protons, they are incapable of acting as hydrogen-bond donors (HBD). Consequently, they cannot effectively solvate small, hard anions like chloride ( Cl− )[3].
Without the robust hydrogen-bonding network provided by protic solvents (like water or methanol), the chloride anion remains energetically unstable in solution. This thermodynamic penalty shifts the equilibrium heavily toward the solid crystal lattice, resulting in poor overall solubility[1]. While the lipophilic bulk of the 5-(methoxymethyl)-2,2-dimethylpiperidine core provides some favorable van der Waals interactions that slightly enhance its solubility compared to smaller aliphatic amines, the fundamental limitation of the chloride counterion remains the primary bottleneck.
Thermodynamic cycle of amine hydrochloride dissolution in polar aprotic media.
Predicted Solubility Profile in Common Solvents
The table below synthesizes the physicochemical properties of standard polar aprotic solvents and their anticipated solvating power for 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride, based on dielectric constants and dipole moments[2].
| Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | H-Bond Donor | Expected Solvating Power for Amine-HCl |
| Dimethyl sulfoxide (DMSO) | 46.7 | 3.96 | No | Moderate (Best among aprotic class) |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | No | Low-Moderate |
| Acetonitrile (MeCN) | 38.3 | 3.20 | No | Low |
| Acetone | 21.8 | 2.91 | No | Very Low |
| Dichloromethane (DCM) | 9.08 | 1.60 | No | Extremely Low |
Standardized Experimental Protocol: Isothermal Shake-Flask Method
To accurately quantify the solubility of this specific compound, the isothermal shake-flask method is the gold standard recommended by the FDA and USP General Chapter <1092>[4][5]. This protocol is designed as a self-validating system: it ensures true thermodynamic equilibrium is reached (rather than merely measuring kinetic dissolution) and verifies the chemical stability of the API during the assay.
Materials Required
-
5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride (Purity > 99%)
-
Anhydrous polar aprotic solvents (DMSO, DMF, MeCN, DCM)
-
Thermostatic shaker bath
-
0.22 µm PTFE syringe filters
-
HPLC-UV or LC-MS system
Step-by-Step Methodology
-
Preparation of the Solid Phase: Weigh an excess amount (e.g., 50–100 mg) of the piperidine hydrochloride salt into a 5 mL glass vial equipped with a PTFE-lined screw cap.
-
Solvent Addition: Add exactly 2.0 mL of the target anhydrous solvent. Causality Note: The amount of solid must be sufficient to maintain a visible, cloudy suspension at all times. If the solution becomes clear, saturation has not been reached, and more solid must be added[6].
-
Thermal Equilibration: Place the sealed vials in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 150–200 rpm for 48 to 72 hours. Causality Note: Amine hydrochlorides exhibit notoriously slow dissolution kinetics in aprotic media. Premature sampling (e.g., at 2 hours) will yield falsely low kinetic solubility rather than the true thermodynamic equilibrium[3].
-
Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours at 25.0 °C to let large particulates settle. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.
-
Filtration (Self-Validation Step): Syringe-filter the supernatant through a 0.22 µm PTFE filter. Crucial: Discard the first 0.5 mL of the filtrate. This saturates the filter membrane, preventing falsely low concentration readings caused by the adsorption of the lipophilic piperidine core onto the PTFE material.
-
Quantification: Dilute the filtrate with a compatible mobile phase and quantify the concentration using a validated HPLC method.
-
Validation Checks: Analyze the chromatogram for degradation peaks to ensure the compound remained stable during the 72-hour agitation[4]. Perform all tests in triplicate to calculate the mean and standard deviation.
Step-by-step workflow for the isothermal shake-flask solubility determination.
Expert Insights: Overcoming Solubility Limitations
If the measured solubility of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride in your chosen aprotic solvent is insufficient for downstream synthetic applications, consider the following field-proven interventions:
-
In Situ Free-Basing: The most effective strategy is to add a stoichiometric equivalent of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). This neutralizes the hydrochloride salt, generating the free 5-(Methoxymethyl)-2,2-dimethylpiperidine base. The free amine is highly lipophilic and will readily dissolve in low-polarity solvents like DCM, THF, or DMF[7].
-
Co-Solvent Systems: Introducing just 5–10% (v/v) of a polar protic solvent (like methanol or water) to the aprotic medium provides the necessary hydrogen-bond donors to solvate the chloride anion. This drastically increases the solubility limit without completely altering the bulk properties of the primary aprotic solvent[1].
-
Temperature Elevation: Solubility generally increases with temperature. Heating the reaction mixture to 40–50 °C can temporarily force the salt into solution, though thermal stability must be monitored.
References
-
Polar aprotic solvent. Wikipedia. Available at:[Link]
-
BCS Methodology: Solubility, Permeability & Dissolution. U.S. Food and Drug Administration (FDA). Available at:[Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride in 15 Pure Solvents. ACS Publications. Available at: [Link]
Sources
Process Research & Development Application Note: Scale-Up Manufacturing of 5-(Methoxymethyl)-2,2-dimethylpiperidine Hydrochloride
Introduction & Strategic Context
Substituted 2,2-dimethylpiperidines are highly privileged scaffolds in modern drug discovery, frequently utilized to improve the metabolic stability and target affinity of lead compounds. Notably, this core structure has been successfully deployed in the development of highly potent dihydroorotate dehydrogenase (DHODH) inhibitors for malaria chemoprevention[1], as well as in acetazolamide-based bacterial carbonic anhydrase inhibitors[2].
The specific derivative, 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride , introduces a critical hydrogen-bond acceptor (the methoxymethyl ether) while leveraging the gem-dimethyl group to sterically shield the piperidine nitrogen, thereby modulating both basicity and oxidative metabolism. While medicinal chemistry routes to this compound are effective for milligram-scale synthesis, they often rely on hazardous reagents (e.g., Lithium Aluminum Hydride, Sodium Hydride, Methyl Iodide) and cryogenic conditions that are fundamentally unsuited for kilogram-scale manufacturing.
This application note details a robust, self-validating, and highly scalable three-step synthetic process designed by Process Research & Development (PR&D) principles to ensure safety, high atom economy, and exceptional final API purity.
Retrosynthetic Strategy & Route Selection
The scale-up route diverges from traditional MedChem approaches by eliminating pyrophoric reductants and volatile carcinogens. The process begins with the commercially available building block 1-Boc-2,2-dimethylpiperidine-5-carboxylic acid .
Figure 1: Optimized PR&D scale-up workflow for 5-(Methoxymethyl)-2,2-dimethylpiperidine HCl.
Process Optimization: The Causality of Experimental Choices (E-E-A-T)
To establish a trustworthy and reproducible protocol, every chemical transformation was redesigned to address specific scale-up liabilities:
A. Step 1: Overcoming LAH Hazards via Mixed Anhydride Reduction
-
The Problem: Medicinal chemistry routes typically reduce the carboxylic acid using Lithium Aluminum Hydride (LiAlH₄). On scale, LiAlH₄ poses severe fire risks, generates copious hydrogen gas, and produces intractable aluminum hydroxide emulsions during aqueous workup, severely impacting yield.
-
The PR&D Solution: We utilize a mixed anhydride activation using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM), followed by reduction with aqueous Sodium Borohydride (NaBH₄). NMM is specifically chosen over triethylamine because its hydrochloride salt is less hygroscopic and minimizes unwanted side reactions. This method is highly exothermic but easily controlled via controlled addition rates, yielding the alcohol cleanly without emulsions.
B. Step 2: Eliminating NaH/MeI via Phase Transfer Catalysis (PTC)
-
The Problem: Etherification using Sodium Hydride (NaH) and Methyl Iodide (MeI) requires strictly anhydrous conditions, generates explosive hydrogen gas, and utilizes a highly volatile, potent carcinogen (MeI, bp 42 °C).
-
The PR&D Solution: We employ Phase Transfer Catalysis (PTC). By using 50% aqueous NaOH, Toluene, and Tetrabutylammonium bromide (TBAB), the hydroxide ion is shuttled into the organic phase to deprotonate the alcohol. Dimethyl sulfate (DMS, bp 188 °C) replaces MeI. While DMS is toxic, its high boiling point prevents inhalation hazards in a closed reactor, and excess reagent is safely and rapidly destroyed using an aqueous ammonia quench.
C. Step 3: Self-Purifying Salt Formation
-
The Problem: Deprotection using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) yields a hygroscopic TFA salt and requires tedious solvent swaps.
-
The PR&D Solution: Using anhydrous HCl in Isopropanol (IPA) serves a dual purpose. It rapidly cleaves the Boc group while simultaneously acting as an anti-solvent for the resulting hydrochloride salt. The target API crystallizes directly out of the reaction mixture, leaving organic impurities dissolved in the IPA mother liquor. This is a self-validating purification step.
Quantitative Process Metrics
The transition from the discovery route to the PR&D route yields significant improvements in safety, environmental impact (E-factor), and cost-efficiency.
| Metric | Discovery (MedChem) Route | PR&D Scale-Up Route |
| Overall Yield | 42% | 78% |
| Key Reagents | LiAlH₄, NaH, MeI, TFA | NaBH₄, NaOH, Me₂SO₄, HCl |
| Solvents Used | THF, DMF, DCM | THF, Toluene, Isopropanol |
| E-Factor (kg waste/kg API) | > 150 | < 45 |
| Cryogenic Requirements | Yes (-78 °C to 0 °C) | No (Lowest temp is -5 °C) |
| Final API Purity (HPLC) | 95% (requires chromatography) | > 99.5% (direct crystallization) |
Detailed Experimental Protocols
Step 1: Synthesis of 1-Boc-5-(hydroxymethyl)-2,2-dimethylpiperidine
-
Activation: Charge a 50 L jacketed reactor with 1-Boc-2,2-dimethylpiperidine-5-carboxylic acid (1.00 kg, 3.89 mol) and anhydrous THF (10 L). Stir at 200 rpm and cool the jacket to -5 °C.
-
Add N-methylmorpholine (NMM) (472 g, 4.67 mol, 1.2 eq).
-
Dropwise add isobutyl chloroformate (IBCF) (584 g, 4.28 mol, 1.1 eq) over 45 minutes, maintaining the internal temperature below 0 °C. A white precipitate (NMM·HCl) will form immediately. Stir for an additional 30 minutes.
-
Reduction: In a separate vessel, dissolve NaBH₄ (294 g, 7.78 mol, 2.0 eq) in strictly DI water (1.5 L).
-
Add the aqueous NaBH₄ solution dropwise to the mixed anhydride suspension over 1.5 hours, maintaining the internal temperature below 15 °C (Caution: Exothermic gas evolution).
-
Workup: Stir for 2 hours at 20 °C. Quench with 10% aqueous citric acid (2 L) to pH 6. Extract with Ethyl Acetate (2 × 5 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a viscous pale-yellow oil (880 g, 93% yield). Use directly in Step 2.
Step 2: Synthesis of 1-Boc-5-(methoxymethyl)-2,2-dimethylpiperidine
-
Setup: Charge a 50 L reactor with Intermediate 1 (880 g, 3.62 mol), Toluene (8.8 L), and Tetrabutylammonium bromide (TBAB) (58 g, 0.18 mol, 0.05 eq).
-
Add 50% w/w aqueous NaOH (1.45 kg, 18.1 mol, 5.0 eq). Cool the biphasic mixture to 10 °C under vigorous stirring (400 rpm).
-
Alkylation: Dropwise add Dimethyl sulfate (DMS) (684 g, 5.43 mol, 1.5 eq) over 1 hour. Maintain the temperature between 15–20 °C.
-
Stir the reaction at 25 °C for 6 hours. Monitor by TLC or LC-MS until complete consumption of the alcohol.
-
Quench (Critical Safety Step): Cool to 10 °C and slowly add 10% aqueous NH₄OH (2 L). Stir vigorously for 2 hours to completely destroy unreacted DMS.
-
Workup: Separate the phases. Wash the organic layer with water (2 × 3 L) and brine (3 L). Concentrate the Toluene layer under vacuum to afford Intermediate 2 as a clear oil (868 g, 93% yield).
Step 3: Deprotection and Crystallization of the API
-
Reaction: Charge a clean 20 L glass-lined reactor with Intermediate 2 (868 g, 3.37 mol) and Isopropanol (IPA) (4.5 L).
-
Slowly add a pre-titrated solution of 5 N HCl in Isopropanol (2.0 L, 10.1 mol, 3.0 eq). The reaction is mildly exothermic.
-
Heat the mixture to 50 °C and stir for 3 hours. Gas evolution (isobutylene and CO₂) will occur.
-
Crystallization: Cool the reactor slowly to 20 °C over 2 hours. The product will begin to crystallize as a dense white solid. Further cool the jacket to 0 °C and hold for 2 hours to maximize recovery.
-
Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with cold Heptane (2 × 1.5 L) to remove any residual organic impurities.
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.
-
Yield: 560 g (86% yield for Step 3; 74% overall yield from Starting Material).
-
Analysis: White crystalline powder. Purity > 99.8% by HPLC.
References
-
Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. National Center for Biotechnology Information (PMC) / ACS Infectious Diseases.[1] URL:[Link]
-
Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. National Center for Biotechnology Information (PMC) / ACS Infectious Diseases.[2] URL:[Link]
Sources
- 1. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Surface Plasmon Resonance (SPR) Assay Preparation for Piperidine-Based Fragment Screening
Introduction & Mechanistic Rationale
In Fragment-Based Drug Discovery (FBDD), the selection and in vitro preparation of low-molecular-weight building blocks are critical for identifying high-quality starting points for medicinal chemistry. 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride is a highly functionalized, sterically hindered piperidine derivative.
As a Senior Application Scientist, I selected this specific compound as a model fragment for interrogating the Sigma-1 Receptor (S1R) , a transmembrane chaperone implicated in neuropathic pain and neurodegenerative diseases. The mechanistic causality for utilizing this fragment lies in its pharmacophore geometry: the piperidine nitrogen is protonated at physiological pH, allowing it to form an essential salt bridge with the Glu172 residue within the S1R binding pocket [1]. Furthermore, the gem-dimethyl groups restrict the conformational flexibility of the ring, reducing the entropic penalty upon target binding, while the methoxymethyl group provides a distinct vector for hydrogen bond acceptance.
This guide details the rigorous preparation of this compound for high-throughput Surface Plasmon Resonance (SPR) screening, emphasizing buffer causality, solvent matching, and self-validating assay design.
Experimental Workflow
Workflow for fragment-based SPR assay preparation and execution.
Physicochemical Profiling & Buffer Causality
Before initiating any in vitro protocol, the physical state of the compound must dictate the buffer strategy. 5-(Methoxymethyl)-2,2-dimethylpiperidine is supplied as a hydrochloride (HCl) salt . While this ensures excellent aqueous solubility, dissolving high concentrations of an HCl salt directly into a weakly buffered assay solution will cause a catastrophic localized drop in pH. This pH shift can denature the immobilized target protein on the SPR chip and alter the protonation state of the sensor matrix itself.
To counteract this, we utilize a two-step dilution strategy into a high-capacity HEPES buffer. HEPES is chosen over Tris because Tris exhibits a high temperature coefficient ( Δ pKa/ ° C); as the SPR instrument thermally equilibrates, Tris buffers cause baseline drift, whereas HEPES maintains a stable baseline.
Table 1: Physicochemical Parameters & Assay Implications
| Property | Value | Assay Implication |
| Molecular Weight | ~193.71 g/mol | Ideal size for FBDD (<300 Da); requires high-sensitivity SPR detection. |
| Physical Form | HCl Salt | Highly water-soluble; will cause localized pH drop if unbuffered. |
| pKa (Piperidine N) | ~9.5 (Estimated) | Positively charged at pH 7.4; facilitates salt-bridge formation with target. |
| LogP | ~1.8 (Estimated) | Moderate lipophilicity; requires DMSO for master stock stability. |
Table 2: SPR Running Buffer Formulation (Matched to 5% DMSO)
| Component | Final Concentration | Purpose / Causality |
| HEPES (pH 7.4) | 50 mM | Temperature-stable buffering; prevents pH drop from the HCl salt. |
| NaCl | 150 mM | Minimizes non-specific electrostatic binding to the dextran matrix. |
| Polysorbate 20 | 0.05% (v/v) | Reduces non-specific hydrophobic interactions and protein aggregation. |
| DMSO | 5.0% (v/v) | Solubilizes fragments; must be rigorously matched to the analyte. |
Step-by-Step Methodologies
Protocol A: Stock Formulation and Rigorous DMSO Matching
SPR is exquisitely sensitive to bulk refractive index changes. A mismatch of just 0.1% DMSO between the running buffer and the injected analyte will cause a massive bulk shift, masking the true binding signal of a low-affinity fragment [2].
-
Master Stock Preparation: Weigh exactly 19.37 mg of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride powder.
-
Solubilization: Add 1.0 mL of 100% anhydrous DMSO to achieve a 100 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes. Causality: Sonication ensures the complete collapse of the crystal lattice, preventing micro-precipitates that cause noise spikes in SPR microfluidics.
-
Running Buffer Preparation: Prepare 1 L of the buffer detailed in Table 2, ensuring exactly 50.0 mL of DMSO is added. Filter through a 0.22 µm PES membrane and degas.
-
Analyte Dilution: To prepare a 1 mM screening concentration, take 10 µL of the 100 mM DMSO stock, add 40 µL of 100% DMSO (bringing total DMSO volume to 50 µL), and slowly mix into 950 µL of DMSO-free HEPES buffer. Causality: This exact volumetric addition ensures the final analyte solution contains exactly 5.0% DMSO, perfectly matching the running buffer.
Protocol B: Target Immobilization & Assay Execution
For this assay, we utilize a Biacore™ system, following established guidelines for fragment screening [3].
-
Surface Preparation: Mount a Series S Sensor Chip CM5. Activate the surface using standard EDC/NHS chemistry.
-
Immobilization: Inject an anti-His antibody to achieve ~10,000 Response Units (RU). Subsequently, capture His-tagged Sigma-1 Receptor (S1R) onto the active flow cell to a density of ~3,000 RU. Leave the reference flow cell with only the anti-His antibody.
-
Fragment Injection: Inject the 1 mM 5-(Methoxymethyl)-2,2-dimethylpiperidine solution at a high flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase. Causality: High flow rates minimize mass transport limitations, which is critical for accurately measuring the rapid on/off rates typical of fragment molecules.
Protocol C: The Self-Validating System (DMSO Calibration)
To ensure the trustworthiness of the data, the protocol must be self-validating.
-
Prepare a series of eight buffer solutions ranging from 4.5% to 5.8% DMSO.
-
Inject these solutions before and after the fragment screening run.
-
Validation Gate: The SPR software plots the relative response of these injections to create a solvent correction curve. If the resulting calibration curve yields a non-linear response ( R2<0.99 ) or if the bulk shift variance exceeds 10 RU between the pre- and post-run calibrations, the buffer matching has failed. The system automatically self-invalidates the subsequent kinetic data, preventing the reporting of false positives.
References
-
Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters URL:[Link]
-
Screening and analysis of fragments using Biacore systems Cytiva Life Sciences URL:[Link]
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
SyntheCore Technical Support Center: Optimizing the Synthesis Yield of 5-(Methoxymethyl)-2,2-dimethylpiperidine Hydrochloride
Welcome to the SyntheCore Technical Support Portal. This guide is designed for drug development professionals and synthetic chemists experiencing yield bottlenecks during the synthesis and isolation of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride .
Below, you will find a diagnostic breakdown of the synthetic workflow, targeted troubleshooting FAQs, quantitative solvent optimization data, and a self-validating standard operating procedure (SOP) for salt formation.
Synthetic Workflow & Mechanistic Pathway
The synthesis of this specific piperidine building block typically involves the etherification of a protected 5-hydroxymethyl precursor, followed by N-deprotection and subsequent hydrochloride salt precipitation. The gem-dimethyl group at the 2-position introduces significant steric hindrance and alters the lipophilicity of the molecule, which are the primary drivers of yield loss during isolation.
Fig 1. Mechanistic synthetic pathway for 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride.
Troubleshooting Guide & FAQs
Phase 1: Etherification (Methoxymethylation)
Q: My yield drops significantly (<50%) during the conversion of the 5-hydroxymethyl precursor to the 5-methoxymethyl intermediate. What is causing this? A: The primary cause is incomplete alkoxide formation prior to the addition of the methylating agent. The methoxymethylation of piperidine derivatives requires strictly anhydrous conditions to prevent the sodium hydride (NaH) from being quenched by atmospheric moisture[1]. Furthermore, if the piperidine nitrogen is left unprotected, competitive N-alkylation will consume your starting material.
-
Causality & Fix: Ensure the nitrogen is Boc-protected. Suspend NaH in strictly anhydrous THF at 0°C, add the precursor dropwise, and allow at least 45 minutes for complete deprotonation (hydrogen gas evolution must cease) before introducing Methyl Iodide (MeI).
Phase 2: N-Deprotection & Free Base Isolation
Q: After N-Boc deprotection, my mass recovery of the free base is unusually low (often 30-40% below theoretical), even though TLC/LCMS shows 100% conversion. Where is my product going? A: You are likely losing your product to evaporation. The gem-dimethyl effect at the 2-position sterically shields the secondary amine, significantly reducing intermolecular hydrogen bonding. This makes the 5-(methoxymethyl)-2,2-dimethylpiperidine free base highly lipophilic and unusually volatile.
-
Causality & Fix: Never use a rotary evaporator bath above 25°C when concentrating the free base. Avoid high-vacuum manifolds or lyophilizers. Instead, extract the free base into a low-boiling solvent like Methyl tert-butyl ether (MTBE) and concentrate it under a gentle stream of nitrogen, or proceed directly to salt formation using the crude organic solution.
Phase 3: Hydrochloride Salt Formation
Q: When I add HCl to the free base, the product crashes out as a sticky gum or oil rather than a filterable crystalline powder. How do I force precipitation? A: Piperidine hydrochloride salts are notoriously prone to forming hygroscopic hemihydrates if exposed to trace water during crystallization[2]. Additionally, salt formation is highly exothermic; rapid addition of acid causes local heating that melts the forming crystals into an oil, trapping impurities.
-
Causality & Fix: Precipitation of substituted piperidine salts is highly dependent on solvent choice and temperature control, with ethyl acetate (EtOAc) and heptane/MTBE mixtures providing superior crystalline yields[3]. Switch from aqueous HCl to 4M HCl in anhydrous dioxane. Add the acid dropwise at 0–5°C to control the exotherm.
Fig 2. Troubleshooting workflow for the hydrochloride salt crystallization process.
Quantitative Data: Solvent Optimization
To maximize the isolated yield of the hydrochloride salt, the solvent matrix must balance the solubility of the free base with the insolubility of the resulting salt. Below is a summary of optimization data for the salt formation step.
Table 1: Solvent Matrix Optimization for Hydrochloride Salt Crystallization
| Solvent System | HCl Source | Temperature | Yield (%) | Purity (HPLC) | Physical State |
| Dichloromethane | HCl (gas) | 20°C | 45% | 92.0% | Sticky Gum / Oil |
| Diethyl Ether | 2M HCl in Ether | 0°C | 68% | 95.5% | Fine Powder (Hygroscopic) |
| Ethyl Acetate | 4M HCl in Dioxane | 0°C | 88% | 99.2% | Crystalline Solid |
| MTBE / Heptane (1:1) | 4M HCl in Dioxane | -5°C | 94% | 99.8% | Highly Crystalline Solid |
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes a self-validating feedback loop to ensure the integrity of the 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 5-(methoxymethyl)-2,2-dimethylpiperidine free base in strictly anhydrous MTBE (10 volumes).
-
Cooling: Transfer the flask to an ice-brine bath and cool the solution to -5°C under a positive pressure of nitrogen.
-
Acidification: Slowly add 1.05 equivalents of 4M HCl in anhydrous dioxane dropwise over 45 minutes. Maintain the internal temperature strictly below 5°C to prevent oiling out.
-
Validation Check 1 (Reaction Completion): Extract 100 µL of the mother liquor, dilute with water, and test the pH. It must be < 2. Spot the mother liquor on a TLC plate and stain with Ninhydrin (heat to visualize). The absence of a purple/brown spot confirms all free base has precipitated.
-
Maturation: Stir the resulting white suspension at -5°C for 2 hours to allow for Ostwald ripening of the crystals.
-
Filtration: Filter the precipitate rapidly through a sintered glass funnel (medium porosity) under a blanket of nitrogen gas to prevent atmospheric moisture absorption.
-
Washing: Wash the filter cake twice with cold (-20°C), anhydrous heptane (2 volumes each) to remove non-polar impurities and displace the MTBE.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Validation Check 2 (Product Integrity): Perform a Karl Fischer (KF) titration on the final solid. The water content must be < 0.5% to confirm the absence of the hygroscopic hemihydrate.
References
-
Bis(hydroxymethyl)pyrrolidine and -piperidine Derivatives via Double Sharpless Asymmetric Dihydroxylation of α,ω-Terminal Dienes | The Journal of Organic Chemistry - ACS Publications | 1
-
US20100137604A1 - Method of making piperidine derivatives | Google Patents | 3
-
Piperidine derivatives, their preparation, and their use as medicaments | European Patent Office |2
Sources
Technical Support Center: Optimizing Crystallization for 5-(Methoxymethyl)-2,2-dimethylpiperidine Hydrochloride
Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with isolating and purifying 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride .
Amine hydrochlorides with significant steric bulk (gem-dimethyl groups) and flexible ether linkages present unique thermodynamic challenges during isolation. This guide synthesizes field-proven methodologies to overcome common bottlenecks such as liquid-liquid phase separation (oiling out), severe hygroscopicity, and uncontrolled polymorphism.
I. Thermodynamic Workflow & Decision Matrix
The following logic tree dictates the optimal path for anti-solvent/cooling crystallization, ensuring the system remains within the Metastable Zone Width (MSZW) to prevent phase demixing.
Thermodynamic workflow for anti-solvent crystallization of piperidine hydrochlorides.
II. Quantitative Solvent Selection Matrix
Selecting the correct binary solvent system is critical. A solvent with excessive solubilizing power will require a harsh anti-solvent, drastically increasing the risk of spinodal decomposition (oiling out)[1].
| Solvent Category | Solvent Name | Solubilizing Power | Boiling Point (°C) | LLPS (Oiling-Out) Risk | Process Role & Causality |
| Protic (Good) | Methanol | Very High | 64.7 | Moderate | Primary dissolution; high risk of steep supersaturation spikes upon cooling. |
| Protic (Good) | Isopropanol (IPA) | Moderate | 82.5 | Low | Ideal primary solvent; provides a wide, controllable metastable zone. |
| Ester (Anti) | Ethyl Acetate | Low | 77.1 | Medium | Standard anti-solvent; excellent impurity rejection and moderate polarity. |
| Ether (Anti) | MTBE | Very Low | 55.2 | High | Aggressive anti-solvent; steep solubility drop forces rapid nucleation. |
| Aliphatic (Anti) | Heptane | Insoluble | 98.4 | Very High | High risk of inducing liquid-liquid phase separation; use with extreme caution. |
III. Self-Validating Crystallization Protocol
This protocol utilizes an Isopropanol/Ethyl Acetate (IPA/EtOAc) binary system, designed as a self-validating loop to ensure thermodynamic control and physical purity.
Step 1: Preparation & Dissolution Charge 1.0 kg of crude 5-(Methoxymethyl)-2,2-dimethylpiperidine HCl into a jacketed reactor. Add 4.0 L of Isopropanol (IPA). Heat the suspension to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved. Causality: IPA provides moderate solubility, preventing the excessive chemical potential that leads to oiling out when anti-solvent is introduced.
Step 2: Polish Filtration (Self-Validation Check) Pass the hot solution through a 0.45 µm inline PTFE filter into a pre-warmed, clean crystallization vessel. Validation: This step removes foreign particulates that act as unpredictable heterogeneous nucleation sites, ensuring the Metastable Zone Width (MSZW) remains consistent and predictable[2].
Step 3: Anti-Solvent Addition & Seeding Maintain the reactor temperature at 55°C. Dose 1.5 L of Ethyl Acetate (EtOAc) over 30 minutes. The solution must remain clear. Introduce 10 g (1.0 wt%) of milled, pure seed crystals of the desired polymorph.
Step 4: Isothermal Maturation (Self-Validation Check) Hold the suspension isothermally at 55°C for 2 hours. Validation: This hold allows the seed bed to relieve surface strain and initiate secondary nucleation. If the system is undersaturated, the seeds will dissolve (indicating too much IPA). If the system is over-supersaturated, it will oil out (indicating too much EtOAc). A stable, growing suspension validates the exact thermodynamic sweet spot[3].
Step 5: Controlled Cooling & Final Anti-Solvent Charge Implement a linear cooling ramp of 0.15 °C/min down to 5°C. Once at 5°C, dose an additional 2.5 L of cold EtOAc over 2 hours via a syringe pump to maximize yield. Causality: A slow cooling rate prevents the supersaturation from spiking into the labile zone, favoring crystal lattice growth over primary nucleation and avoiding amorphous precipitation.
Step 6: Isolation & Drying (Self-Validation Check) Filter the slurry using a Nutsche filter strictly blanketed with dry nitrogen. Wash the cake with 1.0 L of cold (0°C) EtOAc. Dry under vacuum (<10 mbar) at 45°C until constant weight. Validation: The endothermic evaporation of the cold wash solvent causes rapid condensation of atmospheric moisture. The dry N₂ blanket neutralizes this, preventing the hygroscopic amine salt from deliquescing on the filter[4].
IV. Troubleshooting & FAQs
Q1: Why does my product "oil out" into a sticky resin instead of forming crystals?
Root Cause: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when a crystallization system enters a spinodal decomposition region before reaching the crystal nucleation boundary. While the solvent and anti-solvent are fully miscible, the presence of the highly soluble piperidine solute forces phase demixing. This results in a solute-rich "oil" phase and a solute-lean continuous phase. Because the supersaturation in the oil droplets is similar to the bulk phase, nucleation within the oil is kinetically inhibited[3]. Furthermore, solvents with excessively high drug solubility, or operating at elevated temperatures, significantly increase oiling-out risks[1]. Solution:
-
Switch to a solvent system with a shallower solubility gradient (e.g., replace Methanol/Heptane with IPA/EtOAc).
-
Construct a ternary phase diagram to map the binodal curve.
-
Introduce seed crystals before the anti-solvent concentration crosses the LLPS boundary.
Q2: The isolated crystals look beautiful in the reactor, but turn into a melted paste on the filter funnel. How do I prevent this?
Root Cause: Deliquescence driven by severe hygroscopicity. Amine hydrochlorides are highly polar, and the chloride counterion acts as a strong hydrogen bond acceptor. The methoxymethyl ether group on your piperidine ring provides an additional site for water coordination. When exposed to ambient humidity, the moisture lowers the glass transition temperature of the crystal surfaces, effectively dissolving the lattice into a concentrated aqueous solution[4]. Solution:
-
Never pull ambient laboratory air through the filter cake. Always use a positive-pressure dry nitrogen or argon blanket during filtration.
-
Ensure your wash solvent (EtOAc) is strictly anhydrous.
-
Transfer the damp cake immediately to a vacuum oven; do not allow it to sit exposed on the benchtop.
Q3: I am getting a fine, amorphous powder that clogs the filter instead of distinct, filterable crystals. What went wrong?
Root Cause: The primary nucleation rate has vastly exceeded the crystal growth rate. This is a direct consequence of generating supersaturation too rapidly—either by "crash cooling" the reactor or dumping the anti-solvent in all at once. The system bypasses the Metastable Zone Width (MSZW)[2] and enters the labile zone, causing massive, instantaneous precipitation of amorphous solids. Solution: Strictly control your supersaturation generation. Limit cooling rates to <0.2 °C/min. Use an automated dosing pump for anti-solvent addition, and always incorporate an isothermal hold post-seeding to allow the crystal surface area to expand enough to consume the supersaturation gracefully.
V. References
-
Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo Source: mt.com URL:3
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications URL:1
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: MDPI URL:4
-
Crystallisation in pharmaceutical processes Source: BIA URL:2
Sources
removing trace impurities from synthesized 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride
Welcome to the technical support center for the purification of 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride . As a highly substituted piperidine derivative, this molecule presents unique steric and electronic challenges during synthesis and isolation. Trace impurities—such as unreacted starting materials, regioisomeric byproducts, and residual inorganic salts—can severely compromise downstream pharmaceutical coupling reactions.
This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting strategies designed to achieve >99.5% purity.
Part 1: Understanding the Impurity Profile (The "Why")
Before attempting purification, you must understand the causality behind the impurities. The 2,2-dimethyl substitution creates significant steric hindrance around the secondary amine, which can slow down salt formation and lead to incomplete precipitation. Furthermore, the methoxymethyl (-CH₂OCH₃) ether linkage, while generally stable, dictates that harsh, hot aqueous acidic conditions must be avoided to prevent ether cleavage.
Quantitative Performance of Purification Methods
To select the appropriate method, review the expected quantitative outcomes based on standard process chemistry metrics for hindered piperidine derivatives[1]:
| Purification Method | Typical Yield Recovery (%) | Trace Impurity Clearance (%) | Optimal Solvent Ratio (v/v) | Primary Target Impurity |
| Anti-Solvent Recrystallization | 75 - 85% | 90 - 95% | 1:3 (Solvent : Anti-solvent) | Structurally similar organic salts |
| Acid-Base Extraction | 85 - 95% | > 98% | Aqueous:Organic (1:2) | Neutral organics, inorganic salts |
| Hot Trituration | 90 - 98% | 50 - 70% | 5 mL / gram of crude salt | Non-polar organic carryover |
Part 2: Troubleshooting FAQs (The "How")
Q1: My synthesized 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride is "oiling out" instead of forming a free-flowing powder. Why is this happening and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture is lower than the temperature of the crystallization solvent. Amine hydrochlorides are highly hygroscopic; even trace moisture will depress the melting point and cause the salt to precipitate as a viscous syrup.
-
The Fix (Self-Validating Protocol): Do not attempt to force crystallization of an oil. Instead, redissolve the oil in a minimal amount of anhydrous methanol, add a drying agent (anhydrous Na₂SO₄), filter, and concentrate. Switch to a strictly anhydrous anti-solvent system (e.g., Isopropanol/Diethyl Ether)[2]. Scratch the inside of the flask with a glass rod to introduce micro-abrasions that serve as nucleation sites.
Q2: NMR analysis reveals trace N-alkylated impurities (e.g., over-alkylation). Recrystallization isn't removing them. What is the next step? A: N-alkylated impurities often co-crystallize with the target secondary amine because their solubility profiles and pKa values are nearly identical.
-
The Fix: You must break the salt lattice. Convert the hydrochloride salt back to its free base form (see Protocol A). Once in the free base form, the secondary amine (target) and tertiary amine (impurity) can be separated via flash column chromatography on silica gel (using a DCM/MeOH/NH₄OH gradient). Only after chromatographic separation should you re-precipitate the pure hydrochloride salt.
Q3: How do I select the best recrystallization solvent for this specific sterically hindered salt? A: The 2,2-dimethyl group increases the lipophilicity of the molecule compared to standard piperidine. Standard ethanol recrystallization may result in massive yield loss because the compound is too soluble.
-
The Fix: Use a dual-solvent (anti-solvent) approach[3]. Dissolve the crude salt in a minimal volume of hot Isopropanol (IPA) (the "good" solvent), then slowly add cold Diethyl Ether or Methyl tert-butyl ether (MTBE) (the "anti-solvent") dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature to grow high-purity lattice structures.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Acid-Base Extraction and Re-precipitation (Free-Basing)
This workflow is the most reliable method for clearing trapped inorganic salts and non-basic organic trace impurities from the piperidine matrix[1].
Workflow for acid-base extraction and re-precipitation of piperidine derivatives.
Methodology:
-
Dissolution: Suspend 10.0 g of the crude 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride in 50 mL of deionized water.
-
Basification (Causality Check): Cool the flask in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring. Self-Validation: Test the aqueous layer with pH paper; it must read >12. The steric hindrance of the 2,2-dimethyl group requires a strong alkaline environment to ensure complete deprotonation.
-
Extraction: Extract the aqueous layer with MTBE (3 x 40 mL). The free base is highly soluble in MTBE.
-
Washing & Drying: Wash the combined organic layers with brine (30 mL) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes. Filter off the drying agent.
-
Re-salting: Transfer the dried organic filtrate to a clean, dry round-bottom flask cooled to 0°C. Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise. A white precipitate will form immediately.
-
Isolation: Filter the pure salt under a nitrogen blanket (to prevent moisture absorption) and dry under high vacuum at 40°C for 12 hours.
Protocol B: Anti-Solvent Recrystallization
If the impurity profile consists only of trace organic isomers and no inorganic salts, a direct recrystallization is preferred to save time.
Methodology:
-
Place 5.0 g of the crude salt in a dry Erlenmeyer flask.
-
Add hot Isopropanol (IPA) dropwise while swirling on a hot plate until the solid just dissolves (approx. 10-15 mL). Do not add excess IPA.
-
Remove the flask from the heat source.
-
Immediately begin adding anhydrous Diethyl Ether dropwise until a faint, persistent cloudiness appears in the solution.
-
Add exactly one drop of hot IPA to clear the cloudiness.
-
Cover the flask and allow it to cool completely undisturbed to room temperature, then transfer to a 4°C refrigerator for 4 hours to maximize yield.
-
Collect the white crystalline needles via vacuum filtration, wash with 5 mL of ice-cold Diethyl Ether, and dry under vacuum.
Part 4: References
-
Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals, Sixth Edition." ScienceMadness.org. Available at:[Link]
-
Harrison, T., et al. "4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity." Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Sources
resolving co-elution issues in 5-(Methoxymethyl)-2,2-dimethylpiperidine chromatography
Welcome to the Technical Support Center for Chromatography Applications. This hub is designed for researchers, analytical scientists, and drug development professionals facing separation challenges with 5-(Methoxymethyl)-2,2-dimethylpiperidine and structurally analogous basic amines.
As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will examine the thermodynamic and chemical causality behind co-elution, provide self-validating experimental protocols, and offer a comprehensive FAQ to ensure your analytical methods are robust, reproducible, and scientifically sound.
Part 1: The Mechanistic Root of Piperidine Co-Elution
5-(Methoxymethyl)-2,2-dimethylpiperidine contains a sterically hindered, highly basic secondary amine (estimated pKa ~10–11). In standard reversed-phase high-performance liquid chromatography (RP-HPLC) operating at a neutral pH (5–7), two detrimental phenomena occur simultaneously:
-
Analyte Ionization: The basic piperidine nitrogen is fully protonated (positively charged).
-
Stationary Phase Ionization: Residual silanol groups (-Si-OH) on the silica-based stationary phase dissociate into active silanions (-Si-O⁻)[1].
This creates a mixed-mode retention mechanism . The analyte partitions into the hydrophobic C18 phase but also undergoes strong secondary ionic interactions with the acidic silanols[1]. This dual-affinity pathway causes severe peak tailing, band broadening, and ultimately, co-elution with structurally similar impurities (e.g., regioisomers or des-methyl synthetic precursors)[1][2].
Diagnostic Workflow for Basic Amine Co-Elution
Before altering your mobile phase, you must definitively prove whether your merged peaks are caused by true co-elution, silanol-induced tailing, or simple column overload.
Diagnostic workflow for isolating and resolving basic amine co-elution.
Part 2: Self-Validating Troubleshooting Protocols
To resolve co-elution, we must manipulate the selectivity ( α ) of the system. The most powerful tool for ionizable compounds is pH optimization. Below are two self-validating protocols designed to eliminate secondary interactions.
Protocol A: High-pH Mobile Phase Optimization (Preferred)
Causality: By raising the mobile phase pH at least 1-2 units above the analyte's pKa (target pH 11.5), the piperidine nitrogen is forced into its neutral, unprotonated state. This completely neutralizes the secondary ionic interactions with silanols, converting the separation to a purely hydrophobic mechanism[1][3].
Step-by-Step Methodology:
-
Column Selection: Standard silica dissolves at pH > 8. You must select a Hybrid Silica-Organic column (e.g., Waters XBridge or Agilent ZORBAX Extend-C18) engineered for high-pH stability[1][3].
-
Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous solution. Adjust the pH to 11.0 using Ammonium Hydroxide. Self-Validation Check: Measure pH after adding the organic modifier, as organic solvents can shift the apparent pH.
-
Organic Modifier: Use Acetonitrile (ACN) rather than Methanol to maintain lower system backpressure and improve mass transfer kinetics[4].
-
System Suitability Validation: Inject a standard solution of 5-(Methoxymethyl)-2,2-dimethylpiperidine. Calculate the Asymmetry factor ( As ) at 10% peak height. The protocol is validated if As≤1.2 and baseline resolution ( Rs≥1.5 ) is achieved against known impurities.
Protocol B: Low-pH Ion-Pairing (Alternative)
Causality: If your sample degrades at a high pH, you must operate at a low pH (< 2.5) to fully protonate (neutralize) the acidic silanols[1]. However, at pH 2.5, the piperidine is highly polar and may elute too quickly near the void volume, causing co-elution[2]. To fix this, we introduce an ion-pairing reagent to form a neutral, hydrophobic complex with the amine, increasing retention[5].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0).
-
Ion-Pairing Addition: Add 5 mM Sodium Hexanesulfonate to the aqueous phase. Allow the system to equilibrate for at least 20 column volumes, as ion-pairing reagents slowly saturate the stationary phase[6].
-
Gradient Adjustment: Start with a highly aqueous gradient (e.g., 5% ACN) to allow the ion-pair complex to partition effectively.
-
System Suitability Validation: Monitor retention time ( tR ) drift. The protocol is validated when tR variation between consecutive injections is <0.5% , confirming stationary phase equilibration.
Part 3: Quantitative Data & Column Selection
Selecting the correct stationary phase chemistry is critical. The table below summarizes the expected quantitative impact of various column chemistries on piperidine peak asymmetry and co-elution resolution.
| Column Chemistry Type | pH Operating Range | Expected Asymmetry ( As ) | Mechanistic Impact on Basic Amines |
| Standard C18 (Type A Silica) | 2.0 – 8.0 | > 2.5 (Severe Tailing) | High active silanol content; causes severe mixed-mode retention and co-elution[1]. |
| End-Capped C18 (Type B Silica) | 2.0 – 9.0 | 1.5 – 2.0 | Reduced silanol activity improves peak shape, but strong bases still exhibit tailing[1]. |
| Polar-Embedded C18 | 2.0 – 9.0 | 1.2 – 1.5 | Embedded polar groups shield the basic analyte from residual silanols[1]. |
| Hybrid Silica-Organic | 1.0 – 12.0 | < 1.2 (Ideal) | Extended pH stability allows high-pH mobile phases, rendering the amine neutral[1][3]. |
Part 4: Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a distinct "shoulder" on the 5-(Methoxymethyl)-2,2-dimethylpiperidine peak. Is this just severe tailing? A1: No. A tail is a gradual exponential decline, whereas a shoulder is a sudden discontinuity. A shoulder is a primary visual indicator of true co-elution—meaning two distinct compounds are exiting the column simultaneously[2]. To confirm, use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to extract spectra across the peak's leading edge, apex, and trailing edge. If the spectral profiles shift, you have co-elution[2].
Q2: I am using a standard C18 column. Can I just add Triethylamine (TEA) to my mobile phase to fix the co-elution? A2: Adding 10–20 mM TEA acts as a competing base. Because TEA is a small, highly basic molecule, it binds to and "masks" the active silanol sites, preventing your piperidine analyte from interacting with them[1]. While this can artificially sharpen the peak and resolve minor co-elution, it comes with drawbacks: TEA can cause excessive baseline noise in UV detection and heavily suppress ionization if you are using MS[4][6]. Upgrading to a modern Hybrid Silica column is the scientifically superior choice[6].
Q3: I optimized my mobile phase, but my peaks are still broad and co-eluting. Could the hardware be the issue? A3: Yes. Extra-column volume is a frequent, overlooked cause of peak broadening that mimics co-elution. Dead volume or microleakage in tubing connections—especially between the column outlet and the detector—will destroy the resolution achieved by the column[4]. Ensure you are using properly seated, zero-dead-volume fittings, particularly if migrating the method to UHPLC[4].
Q4: What if reversed-phase chromatography completely fails to separate my compound from its des-methyl impurity? A4: If hydrophobic differentiation is impossible, switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (e.g., 90% ACN with a small percentage of water and buffer). In HILIC, basic organic compounds like piperidines are retained via partitioning into a water-enriched layer on the silica surface, offering orthogonal selectivity that easily resolves structurally similar polar amines[5][7].
References
-
Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Analytical Labs. URL: [Link]
-
Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent Technical Resources. URL: [Link]
-
University of Pittsburgh. "HPLC Troubleshooting Guide." Pitt.edu Analytical Chemistry Resources. URL: [Link]
-
Agilent Technologies. "The LC Handbook: Guide to LC Columns and Method Development." Agilent Technical Resources. URL:[Link]
-
Bond University. "MASTER'S THESIS: Amphetamine-like compounds in pre-workout supplements." Bond University Research Repository. URL: [Link]
-
ResearchGate. "The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography." ResearchGate Publications. URL:[Link]
Sources
Reactivity Profiling: 5-(Methoxymethyl)-2,2-dimethylpiperidine vs. 2,2,6,6-Tetramethylpiperidine (TMP)
Executive Summary
In advanced organic synthesis, process chemistry, and drug development, the selection of sterically hindered piperidine bases dictates the success of regioselective deprotonations, cross-coupling mechanisms, and kinetic enolate formations. This guide provides an objective, data-driven comparison between the industry-standard 2,2,6,6-tetramethylpiperidine (TMP) and the highly specialized 5-(methoxymethyl)-2,2-dimethylpiperidine hydrochloride . By analyzing their structural causality, aggregation states, and nucleophilic profiles, researchers can optimize their synthetic workflows for either pure kinetic deprotonation or chelation-controlled functionalization.
Structural and Electronic Causality
The Benchmark: Symmetrical Shielding in TMP
TMP is the gold standard for non-nucleophilic bases. Its structure features four methyl groups flanking the nitrogen atom at the C2 and C6 positions. This symmetrical pure hydrocarbon steric bulk completely blocks the nitrogen lone pair from participating in nucleophilic substitution (SN2) reactions, effectively shielding the reactive center[1].
Because of this extreme steric hindrance, TMP—particularly in its lithiated form (LiTMP)—acts exclusively as a proton acceptor. The high steric demands of TMP amplify sterically dictated regiocontrol in directed ortho-metalations, precluding unwanted regiochemical equilibrations that are commonly observed with less hindered bases like diisopropylamine (LDA)[2].
The Innovator: Asymmetry and Hemilability in 5-MOM-2,2-DMP
Unlike the symmetrical TMP, 5-(methoxymethyl)-2,2-dimethylpiperidine (5-MOM-2,2-DMP) presents an asymmetric steric environment. The nitrogen is hindered by a gem-dimethyl group at C2, but remains relatively accessible at the C6 position. This asymmetry imparts moderate nucleophilicity, allowing it to act as a bulky, tunable ligand in transition-metal catalysis.
More critically, the 5-methoxymethyl group acts as a hemilabile directing group. The ether oxygen can engage in bidentate coordination (N, O-chelation) with metals like Lithium or Palladium. This intramolecular chelation breaks down the high-order aggregates typically seen in hindered bases, directly altering the transition state geometry, accelerating reaction kinetics, and enabling pre-coordination to Lewis acidic substrates.
Figure 1: Divergent reactivity pathways driven by symmetric vs. asymmetric steric shielding.
Comparative Reactivity & Aggregation States
The reactivity of lithium amides is fundamentally tied to their aggregation states in solution. LiTMP is known to form complex dimer-monomer mixtures, often existing as severe sterically hindered A2S4 cyclic dimers in THF/hexane solutions[2]. This aggregation heavily influences its metalation rates. Despite this, metalation rates for LiTMP are remarkably efficient—often 5–500 times faster than those with LDA under comparable conditions[2]. Furthermore, in epoxide isomerizations, LiTMP facilitates highly stereoselective α-deprotonation (trans to the alkyl substituent), a pathway entirely dependent on its bulky, non-nucleophilic dimer state[3].
In contrast, the lithium salt of 5-MOM-2,2-DMP leverages its ether oxygen to internally coordinate the lithium cation. This chelation favors a monomeric or lower-order aggregate state even in non-polar solvents. Consequently, this base exhibits less solvent-dependency and can drive chelation-controlled regioselectivity that TMP cannot achieve.
Quantitative Data Summary
| Parameter | 2,2,6,6-Tetramethylpiperidine (TMP) | 5-(Methoxymethyl)-2,2-dimethylpiperidine |
| Molecular Weight | 141.25 g/mol [1] | 157.25 g/mol (Free base) |
| Substitution Pattern | Symmetric (Tetramethyl at C2, C6) | Asymmetric (Dimethyl at C2, MOM at C5) |
| Nucleophilicity | Extremely Low (Non-nucleophilic)[1] | Moderate (Unhindered C6 position) |
| Coordination Mode | Monodentate (N-atom only) | Bidentate capable (N-atom, O-ether) |
| Li-Salt Aggregation | Dimers/Triple ions in THF[2] | Monomeric/Chelated in THF |
| Primary Application | Kinetic deprotonation, Epoxide isomerization[3] | Chiral ligand design, Complex API building block |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Figure 2: Step-by-step workflow for the generation and application of chelated lithium amides.
Preparation of Active Lithium Amides
Causality & Design : 5-(Methoxymethyl)-2,2-dimethylpiperidine is typically supplied as a hydrochloride salt to prevent oxidative degradation. It must be rigorously free-based before lithiation, as residual water or chloride ions will quench the n-BuLi and alter the ionic strength of the metalation environment.
Step-by-Step Protocol :
-
Free-Basing : Suspend 5-MOM-2,2-DMP·HCl (1.0 equiv) in a biphasic mixture of 2M NaOH and diethyl ether. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure. (Skip this step if using liquid TMP).
-
Solvent Preparation : Dissolve the free base in anhydrous THF (0.5 M) under a strict Argon atmosphere.
-
Temperature Control : Cool the solution to 0 °C. Causality: Low temperatures prevent THF ring-opening by the strong base.
-
Lithiation : Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise.
-
Self-Validation (Titration) : Stir for 30 minutes. To validate the exact molarity of the active lithium amide, titrate a 1.0 mL aliquot against diphenylacetic acid in THF until a persistent yellow endpoint is observed.
Directed Metalation Workflow
Causality & Design : Metalation with sterically hindered bases requires low temperatures to trap kinetic intermediates. LiTMP specifically metalates less acidic but sterically more accessible sites[2].
Step-by-Step Protocol :
-
Cool the validated lithium amide solution to -78 °C.
-
Add the substrate (e.g., an arene or epoxide) dropwise. For LiTMP, ensure the THF/hexane ratio is strictly maintained, as shifting dimer-monomer mixtures dictate the reaction rate[2].
-
Stir for 1-2 hours. Note: The chelated 5-MOM-2,2-DMP intermediate will typically reach completion faster due to its lower aggregation state.
-
Quench with the desired electrophile (e.g., TMS-Cl or an aldehyde) and warm to room temperature before standard aqueous workup.
Sources
Comparative Analysis of Synthesis Routes for 5-(Methoxymethyl)-2,2-dimethylpiperidine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Manual
Executive Summary
The functionalized piperidine scaffold is a cornerstone in modern drug discovery. Specifically, 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride represents a highly valuable, conformationally restricted building block. The incorporation of a geminal-dialkyl group (such as the C2 dimethyls) significantly alters the conformational landscape of the piperidine ring and provides critical steric shielding against cytochrome P450-mediated N-dealkylation or oxidation[1]. Meanwhile, the C5 methoxymethyl ether acts as a metabolically stable hydrogen-bond acceptor.
Because the C5 position is a stereocenter, drug development professionals must choose between synthesizing the racemic mixture for early Structure-Activity Relationship (SAR) studies or targeting a specific enantiomer for clinical candidate scale-up. This guide objectively compares two primary synthetic strategies: a Classical Linear Synthesis (Route A) and a Chemoenzymatic Asymmetric Synthesis (Route B) .
Route A: Classical Linear Synthesis (Racemic)
Route A is a robust, brute-force approach ideal for rapidly generating racemic material for early-stage biological screening. It relies on standard protecting group chemistry and strong hydride reduction.
Workflow Diagram
Workflow of the classical linear synthesis (Route A) for the racemic hydrochloride salt.
Step-by-Step Methodology
Every protocol below is designed as a self-validating system with built-in in-process controls.
-
N-Boc Protection
-
Procedure: To a solution of ethyl 6,6-dimethylpiperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) followed by dropwise addition of Boc-anhydride (1.1 eq) at 0 °C. Stir at room temperature (RT) for 4 hours.
-
Causality: The Boc group is strictly required because it is stable to the strongly basic conditions (NaH) used in Step 3, whereas an acetate or trifluoroacetate group would be cleaved.
-
Validation: Monitor via TLC (Ninhydrin stain). The primary amine starting material will stain strongly, while the Boc-protected product remains unstained.
-
-
Ester Reduction
-
Procedure: Dissolve the protected ester in anhydrous THF. Slowly add to a suspension of LiAlH₄ (2.0 eq) in THF at 0 °C. Warm to RT and stir for 2 hours. Quench via the Fieser method ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O).
-
Causality: The sterically hindered environment near the C3 ester necessitates a highly reactive hydride source like LiAlH₄; milder reagents like NaBH₄ will result in incomplete conversion.
-
Validation: The Fieser quench precipitates granular aluminum salts, allowing for easy filtration and preventing emulsion formation during extraction.
-
-
O-Methylation
-
Procedure: Dissolve the resulting alcohol in anhydrous DMF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 mins, then add Methyl Iodide (MeI, 1.2 eq).
-
Causality: NaH irreversibly deprotonates the primary alcohol to form a highly nucleophilic alkoxide, which rapidly attacks the electrophilic MeI via an Sₙ2 mechanism.
-
Validation: LC-MS analysis of the organic layer will confirm a mass shift of +14 Da (addition of a -CH₂ group).
-
-
Deprotection & Salt Formation
-
Procedure: Treat the methylated intermediate with 4M HCl in Dioxane at RT for 2 hours. Concentrate under reduced pressure and triturate with diethyl ether.
-
Causality: Anhydrous acidic conditions cleanly cleave the Boc group while simultaneously precipitating the product as a highly crystalline, stable hydrochloride salt, bypassing the need for complex aqueous workups.
-
Route B: Chemoenzymatic Asymmetric Synthesis (Enantioselective)
For clinical development, enantiomeric purity is non-negotiable. Enzymatic resolution using Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) has been extensively validated for the kinetic resolution of hydroxymethyl-substituted piperidines, including key intermediates in the synthesis of (−)-Paroxetine[2]. Immobilized lipases like Novozym 435 exhibit exceptional stability in organic solvents and are widely utilized in the preparation of chiral pharmaceutical intermediates[3].
Workflow Diagram
Workflow of the chemoenzymatic asymmetric synthesis (Route B) utilizing Novozym 435.
Step-by-Step Methodology
-
Enzymatic Kinetic Resolution
-
Procedure: To a solution of racemic 1-Boc-5-(hydroxymethyl)-2,2-dimethylpiperidine (synthesized via Route A, Steps 1-2) in dry vinyl acetate, add Novozym 435 (10% w/w). Stir the suspension at 40 °C for 24 hours.
-
Causality: CAL-B selectively acetylates the (R)-enantiomer. The use of vinyl acetate as an acyl donor drives the transesterification to absolute completion, as the leaving group (vinyl alcohol) immediately tautomerizes to volatile acetaldehyde, rendering the reaction irreversible[4].
-
Validation: Monitor strictly by chiral HPLC. The reaction must be terminated at exactly 50% conversion to maximize the enantiomeric excess (ee) of the remaining (S)-alcohol.
-
-
Chromatographic Separation
-
Procedure: Filter off the immobilized enzyme (which can be washed and recycled). Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Causality: The newly formed (R)-acetate is significantly more lipophilic than the unreacted (S)-alcohol, allowing for baseline resolution via normal-phase chromatography.
-
-
O-Methylation & Deprotection
-
Procedure: Subject the enantiopure (S)-alcohol to the exact NaH/MeI methylation and HCl/Dioxane deprotection protocols detailed in Route A.
-
Validation: Polarimetry and chiral HPLC of the final hydrochloride salt will confirm that stereochemical integrity was maintained during the strongly basic methylation step (>99% ee).
-
Quantitative Route Comparison
The following table summarizes the performance metrics of both routes to aid in process chemistry decision-making:
| Metric | Route A: Classical Linear | Route B: Chemoenzymatic |
| Target Product | Racemic Mixture | Enantiopure (S)-Isomer |
| Overall Yield | ~68% | ~31% (Max theoretical is 50%) |
| Enantiomeric Excess (ee) | N/A | >99% |
| Step Count | 4 Steps | 5 Steps (Includes resolution) |
| E-factor (Waste/Product) | ~45 | ~65 (Elevated due to discarded R-acetate) |
| Primary Cost Driver | Reagents (LiAlH₄, MeI) | Biocatalyst (Novozym 435) |
| Scalability | High (kg scale) | High (Enzyme is easily recoverable/recyclable) |
Conclusion & Strategic Recommendations
-
For Discovery & Early SAR: Route A is the undisputed choice. It provides rapid, high-yielding access to the racemic scaffold, allowing medicinal chemists to quickly validate the biological utility of the 5-(methoxymethyl)-2,2-dimethylpiperidine motif.
-
For IND-Enabling Studies & Clinical Manufacturing: Route B is highly recommended. While the kinetic resolution inherently caps the yield at 50%, the chemoenzymatic approach avoids the exorbitant costs and solvent waste associated with preparative chiral SFC (Supercritical Fluid Chromatography) at the final API stage. The robust recyclability of Novozym 435 offsets the initial biocatalyst cost, making it highly viable for pilot-plant scaling.
References
-
Influence of the geminal-dialkyl-effect on the reactivity of 3-chloropiperidines Source: Justus-Liebig-Universität (Thesis Database) URL:[Link]
-
Enzymatic Resolution of trans-4-(4'-Fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (−)-Paroxetine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: PMC (National Institutes of Health) URL:[Link]
-
Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers Source: Tetrahedron: Asymmetry (via ResearchGate) URL:[Link]
Sources
Spectroscopic Validation of 5-(Methoxymethyl)-2,2-dimethylpiperidine Hydrochloride Intermediates: Advanced Structural Elucidation vs. Traditional QC
Executive Summary
The synthesis of highly substituted saturated nitrogen heterocycles, such as 5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride , presents significant analytical challenges in pharmaceutical development. Because the piperidine ring is heavily aliphatic, traditional quality control (QC) methods often yield ambiguous data, failing to distinguish between closely related regioisomers (e.g., C4 vs. C5 substitution). As demonstrated in structural elucidations of complex piperidine scaffolds[1], overcoming aliphatic overlap requires advanced techniques.
This guide objectively compares the performance of an Advanced 2D-NMR/LC-HRMS Suite against Traditional 1D-NMR/HPLC-UV Validation , providing researchers and drug development professionals with a self-validating framework for the unambiguous structural elucidation of piperidine intermediates.
The Analytical Challenge: Regiochemistry and Stereochemistry
5-(Methoxymethyl)-2,2-dimethylpiperidine hydrochloride possesses a complex aliphatic architecture. The presence of the gem-dimethyl group at the C2 position and the methoxymethyl group at the C5 position creates severe signal overlap in the 1.2–2.0 ppm region of a standard proton NMR spectrum [2]. Furthermore, because the molecule lacks a strong chromophore, traditional HPLC-UV methods suffer from poor sensitivity and cannot provide structural confirmation of the regioisomer generated during synthesis.
Workflow Comparison
Workflow comparing traditional QC vs. advanced spectroscopic validation for piperidine intermediates.
Performance Comparison: Advanced vs. Traditional Methods
To objectively evaluate the validation strategies, we compare the analytical outputs of both methodologies. The Advanced Suite drastically outperforms traditional QC in structural confidence, albeit with a trade-off in analytical throughput.
Table 1: Analytical Performance Comparison
| Metric | Traditional (1D-NMR / HPLC-UV) | Advanced (2D-NMR / LC-HRMS) |
| Regiochemical Assignment | Ambiguous (Overlapping aliphatic signals) | Unambiguous (HMBC/HSQC correlations) |
| Stereochemical Profiling | Impossible | Definitive (NOESY spatial mapping) |
| Mass Accuracy | Low (Nominal mass, ± 0.5 Da) | High (< 2 ppm error, exact elemental comp) |
| Impurity Detection | Limited to UV-active compounds | Universal (Total Ion Chromatogram & MS/MS) |
| Throughput | High (< 15 mins per sample) | Moderate (Requires 2D NMR acquisition) |
Experimental Protocols & Causality (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry principles to guarantee the trustworthiness of the resulting data.
Protocol A: High-Resolution LC-QTOF-MS Analysis
-
Sample Preparation: Dissolve 1.0 mg of the intermediate in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v).
-
Causality: The hydrochloride salt is highly polar; this specific solvent mixture ensures complete dissolution while maintaining dielectric compatibility with the initial mobile phase conditions.
-
-
Chromatographic Separation: Inject 2 µL onto a superficially porous C18 column (2.1 x 50 mm, 1.7 µm). Use Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) and Mobile Phase B: Acetonitrile.
-
Causality: Piperidine derivatives (pKa ~10.5) suffer from severe secondary interactions with residual silanols under acidic conditions. A high-pH mobile phase ensures the analyte remains in its neutral free-base form during separation, yielding sharp, Gaussian peaks.
-
-
Mass Spectrometry & Self-Validation: Operate the QTOF in ESI+ mode. Continuously infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass reference.
-
Causality: Real-time mass correction (self-validation) ensures mass accuracy remains < 2 ppm, definitively confirming the C9H19NO elemental composition and ruling out isobaric impurities.
-
Protocol B: Comprehensive 2D-NMR Suite
-
Sample Preparation: Dissolve 15 mg of the intermediate in 0.6 mL of Methanol-d4 (CD3OD).
-
Causality: CD3OD readily dissolves the hydrochloride salt and rapidly exchanges the NH2+ protons for deuterium. This eliminates the broad, quadrupolar-relaxed NH signals that would otherwise obscure the critical C2-methyl and C5-methoxymethyl aliphatic multiplets [2].
-
-
Instrument Tuning: Tune and match the probe on a 600 MHz NMR spectrometer at 298K. Calibrate the 90° pulse width.
-
Causality: Precise pulse calibration maximizes signal-to-noise (S/N) for insensitive nuclei (13C) and minimizes t1 noise artifacts in 2D spectra.
-
-
HSQC & HMBC Acquisition: Acquire 1H-13C HMBC with a long-range coupling constant ( JCH ) optimized for 8 Hz, and a relaxation delay (D1) of 2.0 s.
-
Causality: The 8 Hz optimization captures the critical 3-bond correlations from the methoxymethyl protons to the C4 and C6 carbons of the piperidine ring. This is the only spectroscopic method to definitively prove C5 regiochemistry over C4 substitution [3].
-
-
NOESY Acquisition: Acquire 2D NOESY with a mixing time of 300 ms.
-
Causality: A 300 ms mixing time allows for optimal cross-relaxation without spin diffusion, enabling the measurement of through-space distances (< 5 Å) to confirm the axial/equatorial orientation of the C5 substituent relative to the C2 gem-dimethyls, ensuring complete stereochemical profiling[4].
-
Logical causality of 2D-NMR experiments for resolving piperidine regiochemistry and stereochemistry.
Supporting Experimental Data
The following tables summarize the expected quantitative data derived from the Advanced Validation Suite, serving as a reference standard for researchers synthesizing this intermediate.
Table 2: Expected NMR Chemical Shifts and Key 2D Correlations (CD3OD, 600 MHz)
| Position | 13C Shift (δ ppm) | 1H Shift (δ ppm) | Key HMBC Correlations (C to H) |
| C2 (Quaternary) | ~55.2 | - | H-C3, H-C6, H-(C2-Me) |
| C2-Methyls | ~25.1, 28.4 | ~1.15 (s, 3H), 1.28 (s, 3H) | - |
| C3 (Methylene) | ~35.6 | ~1.45 (m, 1H), 1.60 (m, 1H) | H-(C2-Me) |
| C4 (Methylene) | ~22.3 | ~1.30 (m, 1H), 1.75 (m, 1H) | H-C5, H-C3 |
| C5 (Methine) | ~38.1 | ~1.95 (m, 1H) | H-(CH2-O), H-C6 |
| C6 (Methylene) | ~48.5 | ~2.80 (m, 1H), 3.10 (m, 1H) | H-C5, H-C4 |
| -CH2-O- | ~72.4 | ~3.35 (d, 2H) | H-C5, H-(O-CH3) |
| -O-CH3 | ~58.7 | ~3.30 (s, 3H) | H-(CH2-O) |
Table 3: LC-HRMS Exact Mass Validation
| Compound State | Chemical Formula | Theoretical Exact Mass (Da) | Observed [M+H]+ (m/z) | Mass Error (ppm) |
| Free Base | C9H19NO | 157.1467 | 158.1540 | < 1.5 ppm |
References
-
PubChem. "2,2-Dimethylpiperidine | C7H15N | CID 3016856". National Institutes of Health.[Link]
-
SpectraBase. "1-Benzyl-4-[(N-(1-oxopropyl)-N-phenylamino)]-4-(methoxymethyl)-piperidine". John Wiley & Sons, Inc.[Link]
Sources
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